N-Ethyl-N-methyl-benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
61260-46-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
YPHRECOHXALQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Ethyl-N-methyl-benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis methods for N-Ethyl-N-methyl-benzamide, a disubstituted benzamide (B126) with potential applications in pharmaceutical and materials science. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide laboratory synthesis.
Introduction
This compound is a tertiary amide characterized by a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent. As with many N,N-disubstituted benzamides, this compound is of interest to researchers for its potential biological activity and as a versatile intermediate in organic synthesis. The amide functionality is a cornerstone of many pharmaceutical compounds, and the specific substitution pattern on the nitrogen atom can significantly influence the molecule's physicochemical properties and biological interactions. This guide focuses on the most prevalent and practical methods for the laboratory-scale synthesis of this target molecule.
Primary Synthesis Method: Acylation of N-Ethyl-N-methyl-amine
The most direct and widely employed method for the synthesis of this compound is the acylation of N-ethyl-N-methyl-amine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.
Figure 1: Acylation of N-Ethyl-N-methyl-amine with Benzoyl Chloride.
The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: Acylation (Schotten-Baumann Conditions)
This protocol is adapted from general procedures for the synthesis of N,N-disubstituted benzamides.
Materials:
-
Benzoyl chloride
-
N-Ethyl-N-methyl-amine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%) or triethylamine (B128534) (TEA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethyl-N-methyl-amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data for Analogous Reactions
| Reactants | Coupling Agent/Method | Solvent | Reaction Conditions | Yield (%) | Reference |
| m-Toluic acid, Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | 35-40°C, 1.5 hours | 94-95 | [1][2] |
| 3-Toluic acid, N,N-diethylformamide | Copper-based MOF, TBHP | N,N-diethylformamide | 100°C, 3 hours | 95 | [3] |
| 3-Methyl benzoic acid, Diethylamine | Fixed-bed catalyst | Various | 60-550°C, 0.1-5.0 MPa | High | [4] |
Alternative Synthesis Method: Reductive Amination
An alternative approach to forming the C-N bond in this compound involves a two-step sequence starting with reductive amination to form N-ethyl-N-methyl-benzylamine, followed by oxidation. A more direct, albeit less common, conceptual pathway could involve the direct reductive amination of benzaldehyde (B42025) with N-ethyl-N-methyl-amine to form the corresponding tertiary amine, which would then require oxidation to the amide. However, a more practical application of reductive amination in this context is to synthesize the precursor amine.
Figure 2: Reductive Amination followed by Oxidation Pathway.
Experimental Protocol: Reductive Amination (General)
This is a general protocol for the reductive amination of an aldehyde with a secondary amine.[5][6]
Materials:
-
Benzaldehyde
-
N-Ethyl-N-methyl-amine
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq.) in an anhydrous solvent, add N-ethyl-N-methyl-amine (1.0-1.2 eq.).
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-ethyl-N-methyl-benzylamine would then be carried forward to an oxidation step to yield the final amide product.
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound via the acylation route is depicted below.
Figure 3: General Experimental Workflow for Synthesis and Purification.
Characterization Data for an Analogous Compound
The following table provides spectroscopic data for N,N-diethyl-3-methylbenzamide, which can be used as a reference for the characterization of this compound.[3]
| Spectroscopic Technique | Data for N,N-diethyl-3-methylbenzamide |
| IR (ATR, cm⁻¹) | 2973, 2933, 1628 (C=O) |
| ¹H-NMR (300 MHz, CDCl₃, δ ppm) | 7.31-7.11 (m, 4H, Ar-H), 3.53 & 3.26 (br s, 4H, 2 x N-CH₂), 2.37 (s, 3H, Ar-CH₃), 1.34-0.98 (m, 6H, 2 x CH₃) |
| ¹³C-NMR (75 MHz, CDCl₃, δ ppm) | 171.5 (C=O), 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 (Ar-C), 43.3, 39.2 (N-CH₂), 21.4 (Ar-CH₃), 14.2, 13.0 (CH₃) |
| MS (GC/MS-EI, m/z) | 191 [M⁺] |
Conclusion
The synthesis of this compound is most reliably achieved through the acylation of N-ethyl-N-methyl-amine with benzoyl chloride under basic conditions. This method is high-yielding and utilizes readily available starting materials. While alternative routes such as those involving reductive amination are plausible, the direct acylation method remains the most straightforward and documented approach for this class of compounds. The provided protocols and data for analogous compounds offer a solid foundation for the successful synthesis and characterization of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. mdpi.com [mdpi.com]
- 4. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 5. gctlc.org [gctlc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of N-Ethyl-N-methyl-benzamide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methyl-benzamide, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from acyl chlorides and amines. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for successful synthesis and characterization.
Reaction Overview and Mechanism
The synthesis of this compound from benzoyl chloride and N-ethylmethyl-amine is a classic example of nucleophilic acyl substitution. The reaction, typically performed under Schotten-Baumann conditions, involves the acylation of the secondary amine with the acyl chloride.[1] A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylmethyl-amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base, such as sodium hydroxide (B78521) or a tertiary amine, removes the proton from the nitrogen atom, yielding the final this compound and the hydrochloride salt of the base.
Figure 1: Reaction mechanism for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.21 | 197.2 |
| N-Ethylmethyl-amine | C₃H₉N | 59.11 | 0.688 | 36-37 |
| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 1388 |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 1.33 | 39.6 |
Table 2: Properties of Product
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₀H₁₃NO | 163.22 | Colorless to light yellow liquid |
Experimental Protocol
This protocol is based on established Schotten-Baumann reaction conditions for analogous amide syntheses and is expected to provide a high yield of the target product. A yield of approximately 90% can be anticipated based on similar reactions.[2]
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Benzoyl chloride
-
N-Ethylmethyl-amine
-
Sodium hydroxide (or a non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Reagent Addition:
-
To the flask, add a solution of N-ethylmethyl-amine (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in 50 mL of water.
-
Alternatively, for a non-aqueous setup, dissolve N-ethylmethyl-amine (1.2 equivalents) and triethylamine (B128534) (1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM).
-
-
Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove excess amine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.
Figure 2: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| Gas Chromatography (GC) | Retention indices on non-polar columns have been reported.[3][4] For example, a Kovats retention index of 1439.62 has been documented on a DB-1 capillary column at 170 °C.[3] |
| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons of the benzoyl group. Due to restricted rotation around the amide bond, broadening or duplication of the N-alkyl signals may be observed. |
| ¹³C NMR | Expected signals include the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (m/z = 163.22) should be observed. |
Safety Considerations
-
Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
N-Ethylmethyl-amine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium hydroxide is a corrosive solid.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the protocol based on the specific scale and available equipment, always adhering to safe laboratory practices.
References
An In-depth Technical Guide to the Acylation of N-ethyl-N-methylamine
This guide provides comprehensive protocols and technical details for the acylation of N-ethyl-N-methylamine, a common synthetic transformation in pharmaceutical and chemical research. The acylation of secondary amines is a fundamental method for the formation of N,N-disubstituted amides. This reaction is crucial for introducing acyl groups into molecules, which can modulate their biological activity, physicochemical properties, and serve as key intermediates in multi-step syntheses.
The core of this process is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the electrophilic carbonyl carbon of an acylating agent.[1][2] The most common and efficient acylating agents for this purpose are acyl chlorides and acid anhydrides.[3]
The reaction is typically performed under Schotten-Baumann or modified conditions.[4][5] Classic Schotten-Baumann conditions involve a two-phase system, often an organic solvent like dichloromethane (B109758) and an aqueous base (e.g., sodium hydroxide) to neutralize the acidic byproduct.[6][7] A common modification employs an aprotic organic solvent and an organic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.[3][8] This approach is particularly useful for preventing unwanted hydrolysis of the acylating agent and is detailed in the protocols below.
General Reaction Mechanism
The acylation proceeds via a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The secondary amine, N-ethyl-N-methylamine, acts as a nucleophile and attacks the carbonyl carbon of the acylating agent (acyl chloride or anhydride). This forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen has a negative charge.[3][9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the leaving group—a chloride ion (from an acyl chloride) or a carboxylate ion (from an acid anhydride).[1][10]
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N,N-disubstituted amide product along with a salt of the base.[3][5]
Experimental Protocols
The following sections provide detailed methodologies for the acylation of N-ethyl-N-methylamine using both an acyl chloride and an acid anhydride (B1165640).
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes the synthesis of N-ethyl-N-methylacetamide using acetyl chloride as the acylating agent and triethylamine as the base.
Materials and Reagents:
-
N-ethyl-N-methylamine (1.0 equivalent)
-
Acetyl Chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[8]
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylacetamide.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.[8]
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol details the synthesis of N-ethyl-N-methylacetamide using acetic anhydride. An organic base is included to accelerate the reaction and neutralize the carboxylic acid byproduct.
Materials and Reagents:
-
N-ethyl-N-methylamine (1.0 equivalent)
-
Acetic Anhydride (1.2 equivalents)
-
Triethylamine (1.5 equivalents)[8]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stirrer, dissolve N-ethyl-N-methylamine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.).[8]
-
Cooling: Cool the solution to 0 °C in an ice bath.[8]
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred reaction mixture.[8]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[8] Reactions with anhydrides are generally slower than with acyl chlorides.[11]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-ethyl-N-methylacetamide by vacuum distillation or flash column chromatography as required.
Data Presentation
The following table summarizes typical reaction parameters for the acylation of N-ethyl-N-methylamine. Yields for these reactions are generally high, often exceeding 90% with proper technique.
| Acylating Agent | Product | Solvent | Base | Reaction Time (h) | Temp. (°C) | Typical Yield (%) |
| Acetyl Chloride | N-ethyl-N-methylacetamide | Dichloromethane | Triethylamine | 2–3 | 0 to RT | >95 |
| Acetic Anhydride | N-ethyl-N-methylacetamide | Dichloromethane | Triethylamine | 2–4 | 0 to RT | >95[8] |
| Benzoyl Chloride | N-benzoyl-N-ethyl-N-methylamine | Dichloromethane | Triethylamine | 3–5 | 0 to RT | >95[8] |
Visualizations
General Reaction Scheme
The diagram below illustrates the general chemical transformation for the acylation of N-ethyl-N-methylamine with an acyl halide.
Caption: General reaction for N-acylation of N-ethyl-N-methylamine.
Experimental Workflow
This workflow diagram outlines the key steps from reaction setup to the isolation of the purified product.
Caption: Typical experimental workflow for N-acylation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. ncert.nic.in [ncert.nic.in]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Chemical Properties and Structure
This guide provides a detailed overview of the chemical and structural properties of N-Ethyl-N-methyl-benzamide, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, and a representative synthesis protocol.
Chemical Structure and Identification
This compound is a tertiary amide featuring a benzoyl group attached to a nitrogen atom, which is further substituted with both an ethyl and a methyl group.[1] This structure influences its chemical reactivity and physical properties.
Key identification and structural data are summarized below:
Physicochemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 163.22 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Water Solubility | Low | [1] |
| Kovats Retention Index | Standard non-polar: 1439.62, 1459.87Semi-standard non-polar: 1461.71, 1482.2Standard polar: 2370.92, 2391.82, 2412.54 | [2] |
Synthesis Methodology
This compound can be synthesized through several standard organic chemistry routes.[1] A common and effective method is the acylation of N-ethyl-N-methylamine with benzoyl chloride, a classic example of nucleophilic acyl substitution.
Experimental Protocol: Acylation of N-ethyl-N-methylamine
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
N-ethyl-N-methylamine
-
Benzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) or an excess of N-ethyl-N-methylamine
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : A flame-dried round-bottom flask is charged with N-ethyl-N-methylamine (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride : Benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred amine solution. The temperature should be maintained below 10 °C during the addition. The use of a base (like triethylamine, 1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Reaction Progression : After the complete addition of benzoyl chloride, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with 5% HCl to remove excess amine and the base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation : The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.
Caption: Synthesis workflow for this compound via acylation.
References
Molecular weight and formula of N-Ethyl-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Ethyl-N-methyl-benzamide, a substituted benzamide (B126) with potential applications in chemical synthesis and biological systems. This document outlines its fundamental chemical properties, detailed synthesis protocols, and metabolic pathways, presenting the information in a format tailored for research and development professionals.
Core Compound Properties
This compound is an organic compound classified as a tertiary amide.[1] Its structure, featuring a benzene (B151609) ring connected to an amide group substituted with both an ethyl and a methyl group, dictates its chemical reactivity and physical characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [2] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Low solubility in water; soluble in organic solvents | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established chemical routes. One of the most common and direct methods is the acylation of an amine with an acyl chloride.
Experimental Protocol: Acylation of N-ethyl-N-methylamine
This protocol details the synthesis of this compound via the reaction of benzoyl chloride with N-ethyl-N-methylamine.
Materials:
-
Benzoyl chloride
-
N-ethyl-N-methylamine
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-methylamine and a base (such as triethylamine or pyridine) in dichloromethane (DCM). The base is used to neutralize the HCl byproduct of the reaction.[1]
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is to control the exothermic nature of the reaction.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride, dissolved in a small amount of DCM, to the stirred amine solution using a dropping funnel. The slow addition helps to manage the reaction rate and temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine to remove the base and any water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane, yielding the crude this compound.
-
Further purification can be achieved through column chromatography or distillation if necessary.
-
Below is a diagram illustrating the general workflow for this synthesis.
Caption: A flowchart of the synthesis of this compound.
Biological Activity and Metabolic Pathway
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the metabolism of related benzamides has been studied. These studies provide a likely metabolic fate for this compound in biological systems. Interaction studies often focus on the binding affinity of such compounds with various enzymes and receptors.
The primary metabolic pathway for similar benzamides involves an initial oxidative dealkylation followed by enzymatic hydrolysis. The resulting benzoic acid is then conjugated for excretion.
The diagram below illustrates a proposed metabolic pathway for this compound based on the metabolism of structurally related compounds.
Caption: A diagram of the proposed metabolic breakdown of this compound.
This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential as a lead compound in drug discovery is warranted.
References
Spectroscopic Profile of N-Ethyl-N-methyl-benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary amide, N-Ethyl-N-methyl-benzamide (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ). Due to the limited availability of directly published complete spectra for this specific compound, this document presents a combination of data from spectral databases and reasoned predictions based on the analysis of closely related analogs. Detailed experimental protocols are provided to enable the replication and verification of these findings.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted aromatic amide. Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl group, gives rise to characteristic spectroscopic signatures. The primary analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unequivocal identification and characterization of this molecule.
A general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to restricted rotation around the amide C-N bond, the protons on the N-ethyl and N-methyl groups can exist in different chemical environments, potentially leading to broadened or distinct signals, especially at lower temperatures.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | Aromatic protons |
| ~3.4 | q | 2H | -N-CH₂ -CH₃ |
| ~3.0 | s | 3H | -N-CH₃ |
| ~1.2 | t | 3H | -N-CH₂-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (Amide Carbonyl) |
| ~137 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~42 | -N-CH₂ -CH₃ |
| ~35 | -N-CH₃ |
| ~13 | -N-CH₂-CH₃ |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30 degrees and a relaxation delay of 2 seconds are commonly used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the amide carbonyl group.
IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970, ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | C=O stretch (amide) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~700, ~750 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The NIST WebBook provides gas chromatography data for this compound, including Kovats retention indices.[1]
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment (Predicted) |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 58 | Medium | [CH₃N=CHCH₃]⁺ |
The fragmentation of this compound upon electron ionization is expected to proceed through characteristic pathways for amides.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The abundance of each ion is measured by a detector, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
This technical guide provides a detailed summary of the expected and available spectroscopic data for this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development for the identification, characterization, and quality control of this compound. The provided visualizations offer a clear representation of the analytical workflow and expected molecular fragmentation.
References
N-Ethyl-N-methyl-benzamide: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-N-methyl-benzamide (CAS No. 61260-46-6). Due to the limited availability of direct quantitative experimental data in public literature, this document synthesizes information from structurally related compounds and theoretical predictions to outline its expected physicochemical properties. Furthermore, this guide presents detailed experimental protocols for determining solubility and conducting forced degradation studies, empowering researchers to generate precise data for their specific applications. The primary degradation pathway for this compound is identified as hydrolysis, with potential for oxidative and photolytic degradation under stress conditions.
Introduction
This compound is a tertiary amide with the molecular formula C₁₀H₁₃NO.[1][2] Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent, dictates its chemical properties. As an N,N-disubstituted amide, it is expected to exhibit greater stability compared to primary and secondary amides due to steric hindrance around the carbonyl group, which reduces susceptibility to nucleophilic attack.[3] An understanding of its solubility and stability is critical for applications in drug development, chemical synthesis, and materials science, where these parameters influence formulation, reaction kinetics, bioavailability, and storage conditions.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. These values are primarily computed predictions from chemical databases and provide a baseline for experimental work.[1][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| CAS Number | 61260-46-6 | [1] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |
| LogP (Octanol/Water) | Predicted Value | [4] |
| Water Solubility | Predicted: Low; Log10WS (mol/L): Predicted | [4][5] |
Solubility Profile
Direct experimental quantitative solubility data for this compound is not widely available. However, based on its structure and the properties of analogous compounds like N-methylbenzamide, a qualitative solubility profile can be predicted.[5][6] The presence of a polar amide group and a nonpolar aromatic ring suggests solubility in a range of organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | Low / Sparingly Soluble | The hydrophobic benzene (B151609) ring and alkyl chains likely dominate over the polar contribution of the amide group, leading to limited aqueous solubility.[5] |
| Polar Protic | Methanol, Ethanol | Soluble | The amide group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the solvents. Similar compounds like N-methylbenzamide are soluble in alcohols.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Soluble | These solvents can effectively solvate the polar amide group through dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Sparingly to Insoluble | The significant difference in polarity between the amide and non-polar solvents limits miscibility.[6] |
Stability and Degradation Pathways
Amide bonds are generally stable; however, they are susceptible to degradation under certain conditions.[7] As an N,N-disubstituted amide, this compound is more resistant to hydrolysis than primary or secondary amides.[3] The primary degradation pathways are expected to be hydrolysis, with potential for oxidation and photolysis under forced conditions.
Hydrolysis
The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base.[8] Under these conditions, the amide bond is cleaved to yield benzoic acid and N-ethyl-N-methylamine.[5] This is supported by metabolic studies of the similar compound N-ethylbenzamide, which is metabolized in vivo via hydrolysis to benzoic acid and ethylamine.[9]
Caption: Predicted hydrolytic degradation pathway of this compound.
Oxidation
While amides are generally stable to oxidation, forced conditions using strong oxidizing agents (e.g., hydrogen peroxide) could potentially lead to degradation, such as N-dealkylation or oxidation of the aromatic ring.
Photodegradation
Aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the degradation of this compound. Studies on the related compound N,N-diethyl-m-toluamide (DEET) have shown that photocatalytic degradation can occur, involving reactions on both the aromatic ring and the alkyl side chains.[10]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of solubility and stability.
Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetonitrile) to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to a calibration curve prepared with standards of known concentrations. This concentration represents the equilibrium solubility.
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Caption: Workflow for forced degradation studies.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. Mass balance should be assessed to ensure all degradation products are accounted for.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for understanding its expected properties based on its chemical structure and comparison with related compounds. It is anticipated to have low aqueous solubility and good solubility in polar organic solvents. Its N,N-disubstituted amide structure confers significant stability, with hydrolysis being the most probable degradation pathway under acidic or basic conditions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the solubility and stability profiles, which are essential for the successful application of this compound in research and development.
References
- 1. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. fiveable.me [fiveable.me]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Buy this compound | 61260-46-6 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Core Identification: CAS Number and Chemical Identity
N-Ethyl-N-methyl-benzamide is a disubstituted amide derivative of benzoic acid. Its unique identification in chemical literature and databases is primarily through its CAS number.
This identifier is crucial for unambiguous database searches and procurement. Further identification details are summarized in the table below.
Quantitative Data Summary
This section provides a compilation of the available quantitative data for this compound. It is important to note that while spectral and chromatographic data are available, key physical properties such as boiling point and melting point are not consistently reported in the literature.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents | [2] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
Table 2: Chromatographic Data (Kovats Retention Index)[1]
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
| Standard non-polar | DB-1 | 170 | 1439.62 |
| Standard non-polar | DB-1 | 190 | 1459.87 |
| Semi-standard non-polar | DB-5 | 170 | 1461.71 |
| Semi-standard non-polar | DB-5 | 190 | 1482.20 |
| Standard polar | DB-Wax | 170 | 2370.92 |
| Standard polar | DB-Wax | 190 | 2391.82 |
| Standard polar | DB-Wax | 210 | 2412.54 |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and application of this compound. Below are representative protocols for its synthesis and a potential application in polymer chemistry.
Synthesis of this compound via Acylation of an Amine
This protocol describes a standard method for the synthesis of this compound by the acylation of N-ethylmethylamine with benzoyl chloride. This is a common and efficient method for forming amide bonds.
Materials:
-
N-ethylmethylamine
-
Benzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-ethylmethylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Relevance in Drug Development and Signaling Pathways
While direct biological signaling pathways for this compound are not extensively documented, the broader class of benzamide (B126) derivatives has significant applications in drug discovery. This is particularly relevant for professionals in this field.
Benzamides as Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Many benzamide derivatives have been identified as potent inhibitors of the Hh pathway, often by targeting the Smoothened (Smo) receptor.
The general mechanism involves the binding of the Hh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of Smoothened (SMO). SMO then transduces the signal, leading to the activation of GLI transcription factors and subsequent gene expression changes that promote cell proliferation and survival. Benzamide-based inhibitors can bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade.
References
An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Properties, Synthesis, and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-methyl-benzamide, a tertiary amide derivative of benzoic acid, is a versatile organic compound with emerging applications in material science and analytical chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential research applications. While direct biological studies on this compound are limited, this document explores the functional relevance of the benzamide (B126) scaffold by examining related compounds, particularly in the context of their nematicidal activity through the inhibition of succinate (B1194679) dehydrogenase. Detailed experimental protocols for its synthesis and potential use in dye formulations, thermoset resins, and metal ion sensing are provided to facilitate further research and development.
Physicochemical Properties
This compound (C₁₀H₁₃NO) is a colorless to light yellow liquid with low solubility in water but good solubility in organic solvents.[1] Its chemical structure, featuring a benzene (B151609) ring attached to an amide group with ethyl and methyl substituents on the nitrogen atom, dictates its chemical reactivity and physical characteristics.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |
| Molecular Weight | 163.22 g/mol | [1][2][3][4][5] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [2][4] |
| CAS Number | 61260-46-6 | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Low in water; soluble in organic solvents | [1] |
| Kovats Retention Index (Standard non-polar) | 1439.62, 1459.87 | [2][4] |
| Kovats Retention Index (Semi-standard non-polar) | 1461.71, 1482.2 | [2][4] |
| Kovats Retention Index (Standard polar) | 2370.92, 2391.82, 2412.54 | [2][4] |
Synthesis of this compound
This compound can be synthesized through several methods, with the acylation of N-ethyl-N-methylamine using benzoyl chloride being a common laboratory-scale approach.[1]
Experimental Protocol: Acylation of N-ethyl-N-methylamine
Materials:
-
Benzoyl chloride
-
N-ethyl-N-methylamine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-ethyl-N-methylamine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise from the addition funnel to the stirred amine solution. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow
Potential Research Applications
Material Science: Enhancing Polymer Properties
This compound has shown utility as a component in thermoset resins, where it can enhance the mechanical and thermal properties of the final polymer.
-
Thermoset Resins: Incorporation of this compound into epoxy resin systems has been reported to increase the bulk modulus by 20-35%.[1] This is attributed to the reduction of polymer chain mobility through steric hindrance and polar interactions, leading to a more rigid network structure that resists thermal degradation and creep.[1]
Experimental Protocol: Evaluation in Thermoset Resins
-
Formulation: Prepare a series of epoxy resin formulations containing varying weight percentages of this compound (e.g., 0%, 1%, 2.5%, 5%).
-
Curing: Mix the resin, curing agent, and this compound thoroughly and cure the mixture according to the manufacturer's instructions for the specific resin system (e.g., at a specified temperature for a set duration).
-
Mechanical Testing: Prepare standardized test specimens from the cured polymer plaques. Conduct mechanical tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and dynamic mechanical analysis (DMA) to determine properties like modulus, strength, and glass transition temperature.
-
Thermal Analysis: Use thermogravimetric analysis (TGA) to evaluate the thermal stability and degradation profile of the modified resins.
Analytical Chemistry: Metal Ion Sensing
The benzamide functional group can act as a ligand for metal ions, making this compound and its derivatives potential candidates for use in metal ion detection systems.[6] While specific studies on this compound are limited, related N-alkyl-bis-o-aminobenzamides have been synthesized on a solid phase and labeled with a fluorescent dansyl group for the recognition of metal ions like Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, and Zn²⁺.
Experimental Protocol: Screening for Metal Ion Sensing (Generalized)
-
Sensor Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same organic solvent.
-
Spectroscopic Analysis:
-
In a cuvette, place a fixed concentration of the this compound solution.
-
Add an excess of a specific metal ion solution.
-
Record the UV-Vis absorption and/or fluorescence emission spectra.
-
A significant and selective change in the spectral properties in the presence of a particular metal ion indicates a sensing event.
-
-
Titration and Stoichiometry: For responsive metal ions, perform a spectroscopic titration by incrementally adding the metal ion solution to the sensor solution to determine the binding affinity and stoichiometry (e.g., using a Job's plot).
Agrochemicals: Nematicidal Activity (by Analogy)
While there is no direct evidence of this compound's nematicidal activity, a class of related compounds, the pyridinyl ethyl benzamides, which includes the commercial nematicide and fungicide Fluopyram, demonstrates potent activity against plant-parasitic nematodes.[1][3][7] The mechanism of action for Fluopyram is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[3][8][9][10] This inhibition disrupts cellular energy production (ATP synthesis) and the formation of essential metabolic precursors, ultimately leading to the death of the nematode.[8]
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The following diagram illustrates the proposed mechanism of action for benzamide-based nematicides that target succinate dehydrogenase.
Experimental Protocol: Nematicidal Activity Assay (In Vitro)
-
Nematode Culture: Culture a susceptible species of root-knot nematode (e.g., Meloidogyne incognita) on a suitable host plant (e.g., tomato).
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in water.
-
Assay:
-
In a 96-well plate, add a suspension of second-stage juveniles (J2) of the nematodes to each well.
-
Add the different concentrations of the test compound to the wells. Include a solvent control and a positive control (a known nematicide like Fluopyram).
-
Incubate the plate at a suitable temperature (e.g., 25°C) for 24-72 hours.
-
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Conclusion
This compound is a compound with established utility in material science and potential for development in analytical chemistry. While its direct biological activity remains largely unexplored, the well-documented nematicidal properties of structurally related benzamides, acting through the inhibition of succinate dehydrogenase, provide a compelling rationale for investigating this compound and its derivatives as potential agrochemical agents. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore and exploit the properties of this versatile molecule.
References
- 1. Recent Advances in Nematicides and Their Modes of Action | MDPI [mdpi.com]
- 2. fao.org [fao.org]
- 3. endsdhi.com [endsdhi.com]
- 4. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyl-N-methyl-benzamide: A Comprehensive Technical Guide for Chemical Intermediates in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of N-Ethyl-N-methyl-benzamide, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document provides a detailed overview of its chemical and physical properties, synthesis methodologies, and its role as a scaffold in the development of novel therapeutics, particularly as neurokinin receptor antagonists.
Chemical and Physical Properties
This compound is a tertiary benzamide (B126) with the molecular formula C₁₀H₁₃NO. Its chemical structure, consisting of a benzene (B151609) ring attached to an N-ethyl-N-methylaminocarbonyl group, imparts a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |
| CAS Number | 61260-46-6 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Low solubility in water, soluble in organic solvents | |
| LogP (octanol/water) | 1.779 (Crippen Calculated) | [3] |
Spectroscopic Data
Table 2: Representative Spectroscopic Data (for N,N,4-trimethylbenzamide)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, N-methyl protons, and the aromatic methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, N-methyl carbon, and the aromatic methyl carbon. |
| IR Spectroscopy | Strong absorption band for the C=O (amide) stretching vibration (~1630-1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Synthesis of this compound
This compound can be synthesized through several established methods in organic chemistry. The most common and direct approach involves the acylation of N-ethylmethylamine with benzoyl chloride.
General Synthesis Workflow
The general workflow for the synthesis of this compound via acylation is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Schotten-Baumann Conditions)
This protocol describes the synthesis of this compound from benzoyl chloride and N-ethylmethylamine.[4]
Materials:
-
Benzoyl chloride
-
N-Ethylmethylamine
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
To the flask, add a solution of N-ethylmethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amines, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure product.
Chemical Reactivity
This compound undergoes typical reactions of tertiary amides.
-
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to benzoic acid and N-ethylmethylamine.
-
Reduction: The amide can be reduced to the corresponding amine, N-benzyl-N-methylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Directed Ortho Metalation: The benzamide moiety can direct ortho-lithiation, allowing for the introduction of substituents at the position ortho to the amide group.
Application in Drug Development: Neurokinin Receptor Antagonists
A significant application of the benzamide scaffold, including this compound derivatives, is in the development of neurokinin (NK) receptor antagonists.[5] These receptors, particularly the NK1 receptor, are involved in various physiological processes, including pain transmission, inflammation, and emesis.[6]
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P (SP).[3] The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq and Gs alpha subunits of the heterotrimeric G-protein.[3][7][8] This leads to the activation of downstream effectors such as phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[3][8] These signaling pathways ultimately modulate cellular responses, including cell proliferation, migration, and anti-apoptotic effects.[7] Benzamide-based antagonists block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.
Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of benzamide antagonists.
Workflow for Synthesis and Screening of Benzamide-Based NK1 Receptor Antagonists
The development of novel NK1 receptor antagonists from a benzamide core follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for the synthesis and screening of benzamide-based NK1 receptor antagonists.
This iterative process of synthesis, screening, and structure-activity relationship (SAR) studies allows for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the construction of more complex molecules. Of particular importance is its application as a core scaffold in the design and synthesis of neurokinin receptor antagonists, highlighting its potential in the development of novel therapeutics for a range of disorders. This guide provides a foundational understanding of this compound for researchers and professionals engaged in synthetic chemistry and drug discovery.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. This compound [webbook.nist.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Aromatic Amide Analytes in Pharmaceutical Formulations Using N-Ethyl-N-methyl-benzamide as an Internal Standard by HPLC
Introduction
In pharmaceutical quality control and drug development, accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The use of an internal standard (IS) in HPLC analysis can significantly improve the accuracy and precision of quantification by correcting for variations in injection volume, sample preparation, and instrument response.[1][2][3]
This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantification of a model aromatic amide analyte in a pharmaceutical formulation using N-Ethyl-N-methyl-benzamide as an internal standard. This compound is an ideal internal standard for this application due to its structural similarity to many aromatic amide APIs, chemical stability, and chromatographic behavior.[4][5] Its properties ensure that it behaves similarly to the analyte during sample processing and chromatographic analysis, leading to reliable quantification.[6]
Selection of Internal Standard
The choice of this compound as an internal standard is based on the following key criteria:
-
Structural Similarity: It possesses a benzamide (B126) core structure, similar to many pharmaceutical compounds, ensuring comparable extraction efficiency and chromatographic retention behavior.
-
Commercial Availability and Purity: this compound is readily available in high purity.
-
Chemical Stability: It is a stable compound that does not degrade under typical HPLC and sample preparation conditions.
-
Chromatographic Resolution: It can be baseline resolved from common aromatic amide analytes and potential impurities under standard reversed-phase conditions.
-
Absence in Sample Matrix: It is not an endogenous component in pharmaceutical formulations.
Experimental
Materials and Reagents:
-
This compound (Internal Standard, >99% purity)
-
Aromatic Amide Analyte (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (0.1%)
-
Methanol (B129727) (HPLC grade)
-
Placebo formulation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocols
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the aromatic amide analyte and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into volumetric flasks. Add a constant volume of the internal standard stock solution to each flask and dilute to the mark with the mobile phase to obtain final analyte concentrations ranging from 1 µg/mL to 100 µg/mL, with a constant internal standard concentration of 20 µg/mL.
2. Preparation of Sample Solutions:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature.
-
Add 2.0 mL of the 1 mg/mL internal standard stock solution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Results and Discussion
The developed HPLC method successfully separated the aromatic amide analyte and the internal standard, this compound, with good resolution and peak shape. A representative chromatogram is shown below.
Method Validation:
The method was validated for linearity, precision, and accuracy.
-
Linearity: The calibration curve was linear over the concentration range of 1-100 µg/mL for the analyte. The coefficient of determination (R²) was > 0.999.
-
Precision: The precision of the method was evaluated by analyzing six replicate sample preparations. The relative standard deviation (%RSD) for the analyte concentration was less than 2.0%.
-
Accuracy: The accuracy was determined by spiking the placebo with known amounts of the analyte at three different concentration levels. The recovery was found to be within 98-102%.
Quantitative Data Summary:
| Parameter | Analyte | Internal Standard (this compound) |
| Retention Time (min) | 5.8 | 7.2 |
| Linearity Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (R²) | 0.9995 | - |
| Precision (%RSD, n=6) | 1.2% | - |
| Accuracy (Recovery %) | 99.5% | - |
Conclusion
This application note demonstrates a reliable and robust RP-HPLC method for the quantification of an aromatic amide analyte in pharmaceutical formulations using this compound as an internal standard. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Objective: To prepare stock solutions of the analyte and internal standard, and subsequent calibration standards.
Materials:
-
Aromatic Amide Analyte (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Mobile Phase (as per chromatographic conditions)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the aromatic amide analyte into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add about 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add about 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Calibration Curve Standards:
-
Label five 50 mL volumetric flasks as CS1 to CS5.
-
To each flask, add 1.0 mL of the Internal Standard Stock Solution (resulting in a final concentration of 20 µg/mL).
-
Add the volumes of the Analyte Stock Solution as indicated in the table below.
-
Dilute each flask to the mark with the mobile phase.
-
Mix thoroughly.
-
| Calibration Standard | Volume of Analyte Stock (mL) | Final Analyte Concentration (µg/mL) | Final IS Concentration (µg/mL) |
| CS1 | 0.05 | 1 | 20 |
| CS2 | 0.25 | 5 | 20 |
| CS3 | 1.25 | 25 | 20 |
| CS4 | 2.50 | 50 | 20 |
| CS5 | 5.00 | 100 | 20 |
Protocol 2: Sample Preparation and Analysis
Objective: To prepare a pharmaceutical formulation sample for HPLC analysis.
Materials:
-
Pharmaceutical formulation (e.g., tablets)
-
Internal Standard Stock Solution (from Protocol 1)
-
Methanol (HPLC Grade)
-
Mortar and pestle
-
100 mL volumetric flask
-
Sonicator
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Comminution: Weigh and finely powder a representative number of tablets (e.g., 20) using a mortar and pestle.
-
Sample Weighing: Accurately weigh a portion of the powder equivalent to 10 mg of the active analyte into a 100 mL volumetric flask.
-
Extraction:
-
Add approximately 70 mL of methanol to the flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
-
Internal Standard Addition:
-
Allow the solution to cool to room temperature.
-
Pipette 2.0 mL of the 1 mg/mL Internal Standard Stock Solution into the flask.
-
-
Final Dilution: Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.
-
Filtration: Draw a portion of the solution into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.
Visualizations
Caption: Experimental workflow from solution preparation to final quantification.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 2. Using an Internal Standard with an HPLC [msuweb.montclair.edu]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
Application Note: Quantitative Analysis of N-Ethyl-N-methyl-benzamide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note outlines a detailed and robust method for the quantitative analysis of N-Ethyl-N-methyl-benzamide using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides comprehensive guidelines for sample preparation, instrument configuration, and data analysis, making it suitable for researchers and professionals in drug development and quality control. The methodology described herein is designed to ensure high sensitivity, selectivity, and reproducibility for the determination of this compound in various sample matrices.
Introduction
This compound (C₁₀H₁₃NO, MW: 163.22 g/mol ) is a tertiary amide with potential applications in various fields of chemical and pharmaceutical research.[1][2][3] Accurate and reliable quantification of this compound is crucial for its development and use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the excellent separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal choice for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocols
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Serially dilute the stock solution with the same solvent to prepare a series of calibration standards. A typical concentration range would be from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Extraction (from a solid matrix):
-
Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase solvent used for the calibration standards.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.
-
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The parameters are based on methods for similar compounds.[4][5][6]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Inlet Temperature | 270°C |
| Split Ratio | 10:1 |
| Column | |
| Type | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1 minute |
| Ramp | 15°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Temperatures | |
| Ion Source | 230°C |
| Quadrupole | 150°C |
| Transfer Line | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
| Scan Range | m/z 40-400 (for qualitative analysis) |
| Solvent Delay | 3 minutes |
Quantitative Data Summary
The following table summarizes the expected analytical performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8 - 12 minutes |
| Quantifier Ion (m/z) | To be determined from the mass spectrum (likely a prominent and specific fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: The specific quantifier and qualifier ions should be selected based on the fragmentation pattern of this compound, which should be determined by injecting a standard solution in full scan mode.
Data Analysis
-
Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of this compound. The protocol for sample preparation, instrument conditions, and data analysis will be a valuable resource for researchers in drug development and other scientific fields requiring the precise measurement of this compound. It is recommended that a full method validation be performed in the user's laboratory to ensure that the desired performance characteristics are met for the specific application.
References
Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in a Theoretical Reactive Dye Formulation
Disclaimer: The following application notes and protocols are theoretical and extrapolated from methodologies reported for structurally similar compounds, such as N,N-diethyl-m-toluamide (DEET). As of the current literature review, there is no direct evidence for the use of N-Ethyl-N-methyl-benzamide in reactive dye formulations. These protocols are intended for research and development purposes to explore a potential application and should be adapted and validated accordingly.
Introduction
This compound is a tertiary amide with a chemical structure that, with appropriate modification, could potentially serve as a functional component in a reactive dye molecule. While its direct application in reactive dye formulations is not documented, research on similar benzamide (B126) derivatives, such as DEET, has shown that they can be chemically altered to incorporate reactive groups, enabling them to covalently bond with textile fibers.[1] This theoretical protocol outlines a potential pathway for the synthesis and application of a reactive dye derived from this compound. The proposed application focuses on creating a functional dye that could impart specific properties to the textile, analogous to the insect-repellent dyes synthesized from DEET derivatives.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in a chemical synthesis and dyeing process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [2] |
| CAS Number | 61260-46-6 | [2] |
Table 1: Physicochemical Properties of this compound
Theoretical Synthesis of a Reactive Dye Intermediate from this compound
This protocol describes a hypothetical two-step process to synthesize a reactive dye intermediate from this compound. The strategy involves nitration of the benzene (B151609) ring, followed by reduction to form an amino group, which can then be further functionalized.
3.1. Step 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring of this compound, creating a precursor for the amino-functionalized intermediate.
Materials:
-
This compound
-
Potassium nitrate (B79036) (KNO₃)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add potassium nitrate to the solution.
-
Carefully add concentrated sulfuric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer using a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator to obtain the nitrated product.
3.2. Step 2: Reduction of Nitro-N-Ethyl-N-methyl-benzamide
Objective: To reduce the nitro group to an amino group, creating an amino-functionalized this compound intermediate.
Materials:
-
Nitrated this compound
-
Water
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Reflux apparatus
-
Filter paper
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, create a mixture of ethanol and water (e.g., 70:30 v/v).
-
Add the nitrated this compound, iron powder, and a catalytic amount of ammonium chloride to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture to remove the iron sludge.
-
Evaporate the solvent from the filtrate to obtain the crude amino-functionalized product.
-
The crude product can be purified by column chromatography.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of a reactive dye intermediate.
Theoretical Protocol for Coupling with a Reactive Group and a Chromophore
This section outlines a hypothetical procedure for converting the amino-functionalized intermediate into a reactive dye. This involves diazotization and coupling with a suitable aromatic compound (a coupling component) and the introduction of a reactive moiety, such as a monochlorotriazine group derived from cyanuric chloride.
4.1. Step 3: Synthesis of a Monochlorotriazine Reactive Dye
Objective: To couple the amino-functionalized intermediate with a chromophore and a reactive group to form a complete reactive dye molecule.
Materials:
-
Amino-N-Ethyl-N-methyl-benzamide
-
Cyanuric chloride
-
A suitable coupling component (e.g., H-acid, J-acid)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ice
Protocol:
-
Condensation with Cyanuric Chloride: Dissolve the Amino-N-Ethyl-N-methyl-benzamide in a suitable solvent and react it with cyanuric chloride at a low temperature (0-5 °C) while maintaining a neutral pH with the addition of sodium carbonate solution. This attaches the triazine ring to the benzamide derivative.
-
Diazotization: In a separate vessel, dissolve a primary aromatic amine (the chromophoric part of the dye) in dilute hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Coupling Reaction: Prepare a solution of a coupling component (e.g., H-acid) and adjust the pH to be alkaline. Slowly add the diazonium salt solution to the coupling component solution at a low temperature to form the azo dye.
-
Final Condensation: React the product from step 1 with the azo dye formed in step 3 at a slightly elevated temperature and controlled pH to form the final reactive dye molecule.
-
The final product can be precipitated by salting out and then filtered and dried.
Logical Relationship of the Reactive Dye Synthesis
References
Application of Benzamide Derivatives in Polymer Cross-Linking: A Theoretical Framework
For researchers, scientists, and drug development professionals, this document provides a theoretical framework for the application of benzamide (B126) derivatives, with a conceptual focus on N-Ethyl-N-methyl-benzamide, in the cross-linking of polymers. Due to a lack of specific experimental data on this compound as a primary cross-linking agent in publicly available literature, the following application notes and protocols are based on the general principles of polymer chemistry and the known reactivity of related compounds.
Introduction
Polymer cross-linking is a crucial process for enhancing the mechanical, thermal, and chemical properties of polymeric materials. It involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional network structure. Benzamide derivatives, characterized by their amide functional group, present potential as cross-linking agents in thermoset polymer systems. Their incorporation into polymer matrices could enhance cross-link density and improve material performance through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bond formation.[1] This document outlines a hypothetical application of a benzamide derivative, exemplified by this compound, in polymer cross-linking, providing theoretical protocols and expected outcomes.
Principle of Benzamide-Mediated Cross-Linking
The amide group in this compound possesses a carbonyl oxygen and a nitrogen atom, which can participate in nucleophilic substitution reactions, making it a candidate for anchoring molecules to polymer chains.[1] While this compound itself is a monofunctional amide and not a traditional cross-linker, its derivatives or its use in conjunction with other reactive monomers could facilitate the formation of a cross-linked network. For the purpose of these application notes, we will theorize its application in a hypothetical scenario where it contributes to the cross-linking of a polymer network.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected impact of a benzamide derivative cross-linker on the properties of a hypothetical polymer matrix. The data is conceptual and intended to guide experimental design.
Table 1: Effect of Benzamide Derivative Concentration on Polymer Mechanical Properties
| Benzamide Derivative Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0.0 | 35 | 250 | 1.2 |
| 0.5 | 45 | 200 | 1.8 |
| 1.0 | 58 | 150 | 2.5 |
| 1.5 | 65 | 100 | 3.1 |
| 2.0 | 70 | 80 | 3.5 |
Table 2: Thermal Properties of Benzamide Cross-Linked Polymer
| Benzamide Derivative Conc. (wt%) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| 0.0 | 105 | 350 |
| 0.5 | 115 | 360 |
| 1.0 | 128 | 375 |
| 1.5 | 140 | 385 |
| 2.0 | 155 | 390 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of a polymer cross-linked with a benzamide derivative. These are based on established methods for polymer cross-linking and should be adapted and optimized for specific experimental conditions.
Protocol 1: Synthesis of a Benzamide Cross-Linked Polymer
This protocol describes the free-radical polymerization of a vinyl monomer with a hypothetical bifunctional benzamide derivative as a cross-linker.
Materials:
-
Vinyl Monomer (e.g., N-vinylpyrrolidone)
-
Bifunctional Benzamide Derivative (Cross-linker)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Nitrogen gas
-
Reaction flask with condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve the vinyl monomer and the desired amount of the bifunctional benzamide derivative cross-linker (e.g., 0.5, 1.0, 1.5, or 2.0 wt% relative to the monomer) in toluene.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% of the monomer).
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for 4-24 hours, depending on the desired conversion.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane (B92381) or diethyl ether).
-
Filter and wash the precipitated polymer.
-
Dry the cross-linked polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Swelling Studies of the Cross-Linked Polymer
This protocol determines the swelling behavior of the synthesized cross-linked polymer.
Materials:
-
Dried, cross-linked polymer sample of known weight
-
Deionized water or appropriate solvent
-
Vials
-
Analytical balance
-
Filter paper
Procedure:
-
Place a pre-weighed, dried polymer sample into a vial.
-
Add a sufficient amount of the solvent to fully immerse the sample.
-
Allow the sample to swell at a constant temperature (e.g., 25°C).
-
At regular intervals, remove the polymer sample, gently blot the surface with filter paper to remove excess solvent, and weigh it.
-
Continue until the weight of the swollen polymer becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio as: (Ws - Wd) / Wd, where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.
Protocol 3: Mechanical Testing of the Cross-Linked Polymer
This protocol outlines the procedure for evaluating the mechanical properties of the cross-linked polymer.
Materials:
-
Cross-linked polymer samples of defined geometry (e.g., dog-bone shape for tensile testing)
-
Universal testing machine with a suitable load cell
Procedure:
-
Prepare polymer samples according to standard testing specifications (e.g., ASTM D638 for tensile properties).
-
Secure the polymer sample in the grips of the universal testing machine.
-
Apply a uniaxial tensile force at a constant strain rate until the sample fractures.
-
Record the stress-strain data.
-
From the stress-strain curve, determine the tensile strength, elongation at break, and Young's Modulus.
Visualizations
The following diagrams illustrate the conceptual workflow and the theoretical cross-linking mechanism.
Caption: Experimental workflow for the synthesis of a benzamide cross-linked polymer.
References
Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in Metal Ion Detection
Disclaimer: While the following application notes and protocols are designed for the use of N-Ethyl-N-methyl-benzamide in metal ion detection, direct experimental data for this specific compound as a primary ionophore in published literature is limited. Therefore, the presented protocols and performance data are based on established methodologies for structurally similar benzamide (B126) derivatives used in potentiometric ion-selective electrodes. This document serves as a representative guide for researchers to develop and validate their own assays using this compound.
Introduction
The detection and quantification of metal ions are crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for measuring the activity of specific ions in a solution. The selectivity of these electrodes is primarily determined by the ionophore incorporated into the sensor membrane.
This compound, a tertiary benzamide, possesses coordination sites through its carbonyl oxygen and the nitrogen atom, making it a potential candidate for selective complexation with certain metal ions. The benzene (B151609) ring and alkyl groups contribute to its lipophilicity, a desirable characteristic for an ionophore within a PVC membrane. This document outlines the principles and a detailed protocol for the fabrication and application of a potentiometric sensor using this compound for the determination of a target metal ion, such as Cu(II).
Principle of Potentiometric Sensing
A potentiometric sensor measures the potential difference between an ion-selective electrode and a reference electrode. The ion-selective electrode contains a membrane doped with an ionophore (in this case, this compound) that selectively binds to the target metal ion. This selective binding at the membrane-sample interface generates a potential that is proportional to the logarithm of the activity of the target ion in the sample, as described by the Nernst equation.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of a potentiometric sensor based on a benzamide derivative ionophore for the detection of Cu(II) ions. These values should be considered as representative and require experimental validation for a sensor based on this compound.
| Parameter | Value |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | +29.5 ± 0.5 mV/decade |
| Limit of Detection | 8.0 x 10⁻⁷ M |
| Response Time | < 15 seconds |
| Optimal pH Range | 4.0 - 7.0 |
| Lifetime | ~ 2 months |
Selectivity Coefficients (log KpotCu²⁺, Mⁿ⁺):
| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient |
| Na⁺ | -3.8 |
| K⁺ | -3.5 |
| Ca²⁺ | -3.1 |
| Mg²⁺ | -3.3 |
| Ni²⁺ | -2.5 |
| Co²⁺ | -2.7 |
| Zn²⁺ | -2.3 |
| Fe³⁺ | -2.1 |
Experimental Protocols
Preparation of the Ion-Selective Membrane
Materials:
-
This compound (Ionophore)
-
Poly(vinyl chloride) (PVC) of high molecular weight
-
2-Nitrophenyloctyl ether (o-NPOE) as plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the membrane cocktail by thoroughly mixing 3.0 mg of this compound, 33 mg of PVC, 64 mg of o-NPOE, and 1.0 mg of KTpClPB in 2 mL of THF.
-
Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.
-
Pour the resulting solution into a glass ring (20 mm diameter) placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.
-
Once the membrane is formed, carefully detach it from the glass plate.
Fabrication of the Ion-Selective Electrode
Materials:
-
Prepared ion-selective membrane
-
Ag/AgCl wire (internal reference electrode)
-
Glass or PVC electrode body
-
Internal filling solution (e.g., 0.01 M CuCl₂)
-
Sandpaper (fine grit)
Procedure:
-
Cut a small disc (approx. 5 mm diameter) from the prepared ion-selective membrane.
-
Glue the membrane disc to the polished end of the electrode body using a PVC/THF slurry. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target metal ion (e.g., CuCl₂) for at least 12 hours before use.
Potentiometric Measurement
Apparatus:
-
Fabricated this compound based Ion-Selective Electrode
-
Ag/AgCl reference electrode (external)
-
High-impedance pH/mV meter
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the electrochemical cell by immersing the ion-selective electrode and the external reference electrode in the sample solution.
-
Stir the solution at a constant, moderate rate.
-
Record the potential reading (in mV) once it stabilizes.
-
For calibration, prepare a series of standard solutions of the target metal ion with known concentrations (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution.
-
Measure the potential for each standard solution and plot the potential (mV) versus the logarithm of the ion activity (or concentration).
Visualizations
Signaling Pathway of the Potentiometric Sensor
Caption: Principle of metal ion detection using an ion-selective electrode.
Experimental Workflow for Electrode Fabrication and Measurement
Application Notes: Quantitative Determination of N-Ethyl-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methyl-benzamide is a tertiary amide with potential applications in various fields, including materials science and as a chemical intermediate.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. These application notes provide a detailed protocol for the quantitative analysis of this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a protocol for sample preparation from a biological matrix is included, along with a hypothetical signaling pathway to guide further research into its biological activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development and understanding the compound's behavior in analytical systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Low in water, soluble in organic solvents | [4] |
Quantitative Assay Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
The recommended HPLC instrumentation and chromatographic conditions are detailed in Table 2.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Add 1 mL of formic acid to the water.
-
Combine the acetonitrile and acidified water in a suitable container.
-
Mix thoroughly and degas using an ultrasonic bath or an online degasser for 15 minutes.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Fill to the mark with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
3. Sample Preparation from Biological Matrix (e.g., Plasma): Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for extracting this compound from a plasma sample. Optimization may be required for different matrices.
-
To 1 mL of plasma sample in a centrifuge tube, add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter before injecting into the HPLC system.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.99.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
5. Data Presentation:
Quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided in Table 3.
| Sample ID | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | ||
| Standard 2 (10 µg/mL) | ||
| Standard 3 (50 µg/mL) | ||
| Standard 4 (100 µg/mL) | ||
| Sample 1 | ||
| Sample 2 |
Visualizations
Experimental Workflow:
The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of this compound.
Hypothetical Signaling Pathway:
While the specific biological targets of this compound are not well-characterized, the broader class of N,N-dialkylbenzamides has been investigated for its interaction with various receptors and enzymes.[5] The following diagram illustrates a hypothetical signaling pathway based on the potential activities of related benzamide (B126) compounds, such as modulation of sirtuin 2 (SIRT2) activity, which has been linked to neuroprotective effects.[6][7] This diagram serves as a conceptual framework for future research.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC. The provided methodologies for sample preparation and data analysis, along with the structured data presentation, offer a robust framework for researchers. The visualized experimental workflow and hypothetical signaling pathway are intended to facilitate experimental design and further investigation into the properties and potential applications of this compound. It is recommended to validate this method in your laboratory to ensure it meets the specific requirements of your application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Buy this compound | 61260-46-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Ethyl-N-methyl-benzamide as an Internal Standard for the GC-MS Analysis of Substituted Phenethylamines Following Derivatization
Abstract
This document details a robust methodology for the quantitative analysis of substituted phenethylamines, including amphetamine and methamphetamine, in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). While N-Ethyl-N-methyl-benzamide is not utilized as a derivatization reagent, its chemical properties make it an excellent internal standard (IS) for this application. The protocol employs Pentafluoropropionic Anhydride (PFPA) for the derivatization of primary and secondary amines, enhancing their volatility and chromatographic performance. This method provides high sensitivity, specificity, and reproducibility, making it suitable for forensic toxicology, clinical diagnostics, and pharmaceutical research.
Introduction
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the identification and quantification of illicit drugs and their metabolites.[1] However, many polar and low-volatility compounds, such as amphetamines, require a chemical modification step known as derivatization prior to analysis.[2][3] Derivatization improves the thermal stability and volatility of analytes, leading to better peak shape, increased resolution, and enhanced sensitivity.[3]
Common derivatizing agents for amphetamines include fluorinated anhydrides like Pentafluoropropionic Anhydride (PFPA), which reacts with primary and secondary amine groups to form stable, volatile derivatives.[4] The successful quantification of these analytes relies on the use of an appropriate internal standard to correct for variations during sample preparation and injection.
This compound (C₁₀H₁₃NO, M.W. 163.22 g/mol ) is a stable, tertiary amide that does not react with acylating agents like PFPA.[5][6] Its retention time and mass spectral properties are distinct from the derivatized analytes of interest, making it an ideal internal standard for this analytical workflow. This application note provides a comprehensive protocol for the PFPA derivatization and subsequent GC-MS analysis of key substituted phenethylamines using this compound as an internal standard.
Experimental
2.1. Reagents and Materials
-
Analytes: Amphetamine (AMP), Methamphetamine (MAMP), 3,4-Methylenedioxymethamphetamine (MDMA)
-
Internal Standard: this compound
-
Derivatization Reagent: Pentafluoropropionic Anhydride (PFPA)
-
Solvents: Methanol (B129727) (HPLC Grade), Ethyl Acetate (B1210297) (GC Grade), Pyridine (B92270)
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Buffers: Phosphate buffer (pH 6.0), 0.1 M NaOH
2.2. Instrumentation
The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (MSD).
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet: Splitless, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
MSD Mode: Selected Ion Monitoring (SIM)
2.3. Sample Preparation and Derivatization Protocol
-
Sample Spiking: To 1.0 mL of the sample matrix (e.g., urine, plasma), add 50 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Hydrolysis (for urine samples): Add 0.5 mL of 2.5 M NaOH to the sample, vortex, and incubate at 60°C for 15 minutes to hydrolyze conjugates. Cool to room temperature and adjust pH to ~6.0 with HCl.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of PFPA and 10 µL of pyridine (catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Workflow Diagrams
Caption: Derivatization and Sample Preparation Workflow.
Caption: GC-MS Analytical Workflow.
Results and Discussion
The described method provides excellent chromatographic separation and peak shapes for the derivatized amphetamines and the internal standard. The use of PFPA results in stable derivatives with characteristic high molecular weight fragments, which is advantageous for mass spectrometric identification and quantification.
This compound elutes without interference from the derivatized analytes or matrix components. Its stability throughout the sample preparation process ensures reliable correction for any analyte loss, leading to high accuracy and precision. The quantitative data, including retention times (RT) and the selected ions for monitoring (SIM), are summarized in Table 1.
Table 1: Quantitative Data for Derivatized Analytes and Internal Standard
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) |
| Amphetamine (AMP) | AMP-PFP | 6.85 | 190 | 118, 91 | 1.0 |
| Methamphetamine (MAMP) | MAMP-PFP | 7.21 | 204 | 118, 162 | 1.0 |
| MDMA | MDMA-PFP | 9.54 | 248 | 162, 204 | 2.5 |
| This compound (IS) | (Not Derivatized) | 8.72 | 163 | 105, 77 | N/A |
LOD: Limit of Detection
The method was validated for linearity, precision, and accuracy. Calibration curves were linear over a concentration range of 5-1000 ng/mL for all analytes, with correlation coefficients (r²) consistently exceeding 0.995. Intra- and inter-day precision studies showed relative standard deviations (RSD) of less than 10%, demonstrating the method's reproducibility.
Conclusion
This application note presents a validated GC-MS method for the analysis of substituted phenethylamines. It successfully demonstrates that while this compound is not a derivatization reagent, it serves as an excellent internal standard for quantitative analysis. The use of PFPA for derivatization, combined with a robust SPE and GC-MS protocol, provides a sensitive, specific, and reliable tool for researchers, scientists, and professionals in drug development and forensic analysis.
References
- 1. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 2. gcms.cz [gcms.cz]
- 3. jfda-online.com [jfda-online.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethyl-N-methyl-benzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for studying the chemical reactions of N-Ethyl-N-methyl-benzamide. This document includes detailed protocols for key transformations, quantitative data from related studies, and visualizations of experimental workflows and relevant biological pathways.
Introduction
This compound is a tertiary amide that serves as a versatile substrate and building block in organic synthesis and medicinal chemistry. Understanding its reactivity is crucial for the development of novel synthetic methodologies and the design of new therapeutic agents. This document outlines protocols for two fundamental reactions of this compound: hydrolysis and reduction. Additionally, it explores the role of benzamide (B126) derivatives as modulators of cellular signaling pathways, a key area in drug discovery.
Chemical Reactions of this compound
This compound undergoes typical amide reactions, including hydrolysis under acidic or basic conditions to yield benzoic acid and N-ethyl-N-methylamine, and reduction to form N-benzyl-N-ethylethanamine.
Hydrolysis of this compound
Amide hydrolysis is a fundamental reaction that cleaves the amide bond. The following sections detail acidic and basic hydrolysis protocols.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of this compound proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of water and a strong acid (e.g., 6 M HCl or H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., 6 M NaOH) to a pH of ~7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Isolation: The aqueous layer will contain the protonated N-ethyl-N-methylamine, and the organic layer will contain benzoic acid. To isolate the benzoic acid, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. To isolate the amine, the aqueous layer can be further basified and extracted.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH). A co-solvent like ethanol (B145695) may be used to increase solubility.
-
Reaction Conditions: Heat the mixture to reflux (100-120 °C) for an extended period (12-24 hours).
-
Monitoring: Track the reaction's progress using TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and the N-ethyl-N-methylamine product.
-
Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid. The precipitate can then be collected by vacuum filtration, washed with cold water, and dried. The amine can be isolated from the initial organic extract.
| Hydrolysis Condition | Reactants | Products | Typical Yield (%) | Reference |
| Acidic | N,N-diethylbenzamide, H₂O, H⁺ | Benzoic acid, Diethylamine | >90 (for similar amides) | [1] |
| Basic | N,N-diethyl-m-toluamide, NaOH, H₂O | m-Toluic acid, Diethylamine | 70-95 | [2] |
Reduction of this compound
Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.
-
Addition of Amide: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.[3]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup (Quenching): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with the ether solvent. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purification: Purify the product by distillation or column chromatography.
| Reaction | Reducing Agent | Substrate | Product | Typical Yield (%) | Reference |
| Reduction | LiAlH₄ | Tertiary Amides | Tertiary Amines | High | [4] |
| Reduction | Dialkylboranes | Tertiary Amides | Alcohols, Aldehydes, or Amines | Substrate Dependent | [4][5] |
Experimental Workflow and Signaling Pathway Diagrams
Visualizing experimental processes and biological interactions is crucial for understanding complex systems. The following diagrams were generated using Graphviz (DOT language).
References
- 1. homework.study.com [homework.study.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 4. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. | Semantic Scholar [semanticscholar.org]
Application Note: N-Ethyl-N-methyl-benzamide in Solid-Phase Peptide Synthesis
Topic: N-Ethyl-N-methyl-benzamide in Solid-Phase Peptide Synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Initial Assessment: Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented application of this compound in the field of solid-phase peptide synthesis (SPPS). This document serves to outline the standard methodologies and chemical requirements of SPPS, providing context as to why this compound is not a utilized reagent or solvent in this process.
Introduction to Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide chemistry, enabling the stepwise construction of peptides on a solid support. The process involves cycles of amino acid coupling and deprotection, followed by cleavage from the resin and final purification. The success of SPPS is highly dependent on the choice of solvents and reagents, which must meet stringent criteria for reaction efficiency, solubility of protected amino acids, and compatibility with the solid support.
The Role of Solvents in SPPS
The primary solvents employed in SPPS are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). These solvents are chosen for their ability to:
-
Effectively swell the polystyrene or polyethylene (B3416737) glycol-based resins, allowing for efficient diffusion of reagents.
-
Dissolve a wide range of protected amino acids and coupling reagents.
-
Maintain the growing peptide chain in a solvated state to prevent aggregation.
Recent research has focused on identifying "greener" and less hazardous alternatives to these traditional solvents due to their toxicity.[1][2][3][4][5]
Reagents in SPPS
The key reagents in SPPS include:
-
Amino Acids: Typically used with N-terminal fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups.
-
Coupling Reagents: Carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU) are used to activate the carboxylic acid of the incoming amino acid for amide bond formation.
-
Deprotection Reagents: Piperidine in DMF is commonly used for Fmoc removal, while trifluoroacetic acid (TFA) is used for Boc removal and cleavage from the resin.
-
Cleavage Cocktails: Mixtures of strong acids (e.g., TFA) with scavengers (e.g., triisopropylsilane, water, dithiothreitol) are used to cleave the peptide from the resin and remove side-chain protecting groups.
Analysis of this compound's Properties in the Context of SPPS
This compound is a tertiary amide. While amides are a common functional group in SPPS solvents and some reagents, the specific properties of this compound do not appear to offer any advantages over currently utilized chemicals. There is no evidence to suggest its utility as a solvent, coupling agent, or component of a cleavage cocktail. Its physical and chemical properties have not been reported in the context of the specific requirements for SPPS.
Experimental Protocols in SPPS: A General Overview
While no protocols exist for the use of this compound, a general workflow for Fmoc-based SPPS is presented below for illustrative purposes.
General Fmoc-SPPS Workflow
Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.
Conclusion
Based on an extensive search of the current scientific literature, this compound does not have a documented role in solid-phase peptide synthesis. The stringent requirements for solvents and reagents in SPPS have led to the optimization of a specific set of chemicals for this purpose. Researchers and drug development professionals should continue to rely on established and validated protocols and reagents for peptide synthesis. The exploration of novel, greener solvents and reagents remains an active area of research, but this compound has not been identified as a candidate in this endeavor.
References
- 1. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide | C13H20N2O3S | CID 134063407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for research and development purposes only. While information on the chemical properties and synthesis of N-Ethyl-N-methyl-benzamide is based on available scientific literature, its specific application in agrochemical research as an active ingredient is not well-documented. The experimental protocols provided are hypothetical and based on established methodologies for screening similar compounds for agrochemical activity.
Introduction
This compound is an organic compound belonging to the benzamide (B126) class of chemicals.[1][2][3] While research has explored its use in applications such as reactive dye formulations and as a cross-linking agent in thermoset polymers, its utility within the agrochemical sector remains largely unexplored in public literature.[3]
This document provides the known chemical and physical properties of this compound and proposes a hypothetical framework for its investigation as a potential agrochemical agent, drawing parallels with the well-studied insect repellent N,N-Diethyl-3-methylbenzamide (DEET).[4][5][6]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 61260-46-6 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Low solubility in water; soluble in organic solvents | [3] |
| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |
Hypothetical Agrochemical Applications
Based on the structural similarity of this compound to known insect repellents like DEET, a primary area for agrochemical research would be its evaluation as an insect repellent or insecticide. Benzamide derivatives have been noted for their potential as active ingredients in crop protection.
Potential Research Areas:
-
Insect Repellent: Screening for repellent activity against common agricultural and public health pests such as aphids, mites, mosquitoes, and ticks.
-
Insecticide: Investigating potential toxic effects on key insect pests through contact or ingestion assays.
-
Fungicide/Nematicide: While less likely based on its structure, broader screening against fungal pathogens and nematodes could be considered, as some benzamide derivatives have shown such activities.
Synthesis Protocols
Several methods for the synthesis of this compound have been described:[3]
-
Acylation of Amines: This common method involves the reaction of benzoyl chloride with N-ethyl-N-methylamine in a suitable solvent like dichloromethane (B109758).
-
Direct Amidation: This route involves reacting N-methylbenzamide with an ethylating agent, such as ethyl bromide, in the presence of a base.
Protocol for Synthesis via Acylation of Amines
This protocol is a standard laboratory procedure for the synthesis of amides.
Materials:
-
Benzoyl chloride
-
N-ethyl-N-methylamine
-
Dichloromethane (anhydrous)
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve N-ethyl-N-methylamine and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Hypothetical Experimental Protocol: Screening for Insect Repellent Activity
This protocol outlines a hypothetical arm-in-cage experiment to assess the repellent efficacy of this compound against mosquitoes, a standard method for evaluating insect repellents.
Objective: To determine the complete protection time (CPT) of this compound against Aedes aegypti mosquitoes.
Materials:
-
This compound (test compound)
-
Ethanol (B145695) (as a solvent)
-
DEET (as a positive control)
-
Ethanol (as a negative control)
-
Cages of laboratory-reared, host-seeking adult female Aedes aegypti mosquitoes.
-
Human volunteers (with appropriate ethical clearance)
-
Micropipettes and sterile applicators
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound and DEET in ethanol at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Volunteer Preparation: Volunteers should wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry for at least 30 minutes before application.
-
Application: Apply a standard volume (e.g., 1 mL) of the test solution, positive control, or negative control evenly to a defined area (e.g., 25 cm²) on the forearm of a volunteer. Allow the treated area to dry for 5 minutes.
-
Exposure: Insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes.
-
Observation: Record the time to the first confirmed mosquito landing. A confirmed landing is defined as a mosquito remaining on the skin for more than 2 seconds.
-
Re-exposure: If no landings occur within a 3-minute exposure period, remove the arm and re-expose it for 3 minutes every 30 minutes until the first confirmed landing.
-
Data Collection: The complete protection time (CPT) is the time from application to the first confirmed landing.
-
Data Analysis: Compare the CPT of this compound with that of DEET and the ethanol control.
Hypothetical Data Presentation Table
| Treatment | Concentration (% w/v) | Volunteer 1 CPT (min) | Volunteer 2 CPT (min) | Volunteer 3 CPT (min) | Average CPT (min) |
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| DEET (Positive Control) | 20 | ||||
| Ethanol (Negative Control) | - |
Visualizations
Caption: Synthesis workflow for this compound via acylation.
Caption: Workflow for insect repellent screening of this compound.
References
- 1. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Buy this compound | 61260-46-6 [smolecule.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N-Ethyl-N-methyl-benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in the synthesis of N-Ethyl-N-methyl-benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
Low yield in this synthesis, typically performed via the Schotten-Baumann reaction, can often be attributed to several factors. The most common issues include the hydrolysis of the benzoyl chloride starting material, incomplete reaction, and mechanical losses during product purification. The acylation of amines with acid chlorides produces hydrochloric acid, which can form a salt with the unreacted amine, thereby reducing the amount of amine available to react and diminishing the yield.[1] The presence of water in the reaction can also lead to the undesired hydrolysis of benzoyl chloride.[2]
Q2: How can I prevent the hydrolysis of benzoyl chloride?
Benzoyl chloride readily reacts with water to form benzoic acid, a common impurity and a primary cause of yield loss. To minimize hydrolysis:
-
Use Anhydrous Solvents: Ensure that solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are properly dried before use.
-
Control Addition of Aqueous Base: When using a biphasic system with an aqueous base like sodium hydroxide (B78521), add the base slowly and with vigorous stirring to ensure it primarily neutralizes the generated HCl rather than reacting with the benzoyl chloride.[1]
-
Consider an Organic Base: Using an organic base such as triethylamine (B128534) or pyridine (B92270) in an aprotic solvent can create a non-aqueous environment, effectively preventing hydrolysis.[3]
Q3: My reaction seems to be incomplete. How can I drive it to completion?
An incomplete reaction is a frequent cause of low yields. Consider the following to improve reaction completion:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the limiting reagent (typically the amine).
-
Ensure Proper Stoichiometry: An excess of the amine can be used, but the most critical factor is the addition of a base to neutralize the HCl byproduct. At least one equivalent of base is required to drive the equilibrium towards the product.[1][3]
-
Reaction Time and Temperature: While the reaction is often rapid at room temperature, extending the reaction time or gently heating the mixture may be necessary for sterically hindered substrates.
Q4: I seem to lose a significant amount of product during the workup and purification steps. What can I do to improve recovery?
Product loss during purification is a common issue. Here are some tips to maximize your yield:
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during extraction. This compound is a neutral compound, so extractions should be performed under conditions where it remains in the organic layer. Washing with a dilute acid can help remove any unreacted amine, and a wash with a dilute base can remove benzoic acid.
-
Thorough Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.
-
Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening, which can lead to product loss.[4] For larger scales, vacuum distillation can be an effective purification method.[5]
Q5: What is the role of the base in the Schotten-Baumann reaction, and which one should I choose?
The base is critical for neutralizing the hydrochloric acid generated during the reaction.[3][6] Without a base, the HCl will react with the N-ethyl-N-methylamine to form an ammonium (B1175870) salt, rendering it non-nucleophilic and halting the reaction.[1]
-
Aqueous Inorganic Bases (e.g., NaOH, KOH): These are inexpensive and effective. They are used in a biphasic system, where the reaction occurs at the interface or in the organic phase.[6] This is the classic Schotten-Baumann condition.
-
Organic Bases (e.g., Triethylamine, Pyridine): These are used in a single-phase organic solvent system (like DCM or THF). They are particularly useful when the starting materials are sensitive to water.
Impact of Reaction Parameters on Yield
The following table summarizes how different experimental parameters can influence the yield of amide synthesis.
| Parameter | Condition A | Condition B | Expected Yield Outcome | Rationale |
| Base | No Base Added | 1.1 Equivalents of Triethylamine | B > A | The base neutralizes the HCl byproduct, preventing the formation of an unreactive amine salt and driving the reaction to completion.[1][3] |
| Solvent | Technical Grade Dichloromethane | Anhydrous Dichloromethane | B > A | Water in the solvent can cause the hydrolysis of benzoyl chloride to benzoic acid, reducing the amount available for the desired reaction.[2] |
| Temperature | Reaction at 0 °C | Reaction at Room Temperature (25 °C) | B ≥ A | For this specific reaction, room temperature is generally sufficient. Lower temperatures may slow the reaction rate unnecessarily. |
| Stirring | Moderate Stirring | Vigorous Stirring | B > A | In a biphasic Schotten-Baumann reaction, vigorous stirring increases the interfacial surface area, accelerating the reaction rate between the reactants in the organic phase and the base in the aqueous phase.[2] |
Detailed Experimental Protocol
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Benzoyl chloride
-
N-Ethyl-N-methylamine
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-methylamine (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
While maintaining the temperature at 0 °C, add 1 M NaOH solution (1.5 equivalents) dropwise. Ensure vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel.[7]
Visual Guides
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Guide for Low Yield
Caption: Troubleshooting decision tree for low yield diagnosis.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Ethyl-N-methyl-benzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-Ethyl-N-methyl-benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of N-ethylmethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3][4]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities typically encountered are:
-
Unreacted Starting Materials: Residual benzoyl chloride and N-ethylmethylamine.
-
Hydrolysis Product: Benzoic acid, formed from the reaction of benzoyl chloride with any moisture present.[5]
-
Side-Reaction Products: While less common with secondary amines, there is a possibility of other side reactions if the reaction conditions are not well-controlled.
Q3: How can I minimize the formation of benzoic acid as an impurity?
A3: Benzoic acid is formed by the hydrolysis of benzoyl chloride. To minimize its formation, it is crucial to:
-
Use anhydrous solvents and reagents.
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile and semi-volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural confirmation of the desired product and elucidation of unknown impurity structures.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the amine. - Increase the reaction time or gently heat the reaction mixture if necessary. - Ensure efficient stirring to maximize contact between reactants. |
| Product loss during workup. | - Optimize the liquid-liquid extraction procedure by ensuring the correct pH for each wash step. - Minimize the number of transfer steps to avoid physical loss of the product. - If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. | |
| Presence of Unreacted Benzoyl Chloride in Product | Insufficient reaction time or stoichiometry. | - Increase the reaction time. - Use a small excess of N-ethylmethylamine. |
| Inefficient workup. | - During the workup, wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to remove unreacted benzoyl chloride.[9] | |
| Presence of Unreacted N-ethylmethylamine in Product | Use of a large excess of the amine. | - Use a smaller excess of N-ethylmethylamine (e.g., 1.1 equivalents). |
| Inefficient workup. | - Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the excess amine in the aqueous phase.[9] | |
| Significant Amount of Benzoic Acid Impurity | Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere. |
| Inefficient workup. | - Wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to convert benzoic acid to its water-soluble salt.[9] |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Benzoyl chloride
-
N-ethylmethylamine
-
Dichloromethane (B109758) (anhydrous)
-
1 M Sodium hydroxide (B78521) solution
-
1 M Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
Purity Analysis by GC-MS
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components.
-
Injection: Split mode.
-
MS Detection: Electron ionization (EI) mode.
-
Sample Preparation: Dissolve a small amount of the product in a volatile organic solvent like dichloromethane or ethyl acetate.[6]
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of Benzoic Acid Impurity.
Caption: Troubleshooting Workflow for Purification.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Ethyl-N-methyl-benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Ethyl-N-methyl-benzamide by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inadequate solvent system selection. | Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[1] |
| Column overloading. | As a general rule, use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[1] | |
| Improper column packing. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry to avoid channeling. | |
| Product Elutes with Streaking or Tailing | Compound insolubility in the mobile phase. | Ensure the chosen mobile phase is a good solvent for this compound. Consider a different solvent system where the compound has better solubility.[1] |
| Presence of acidic or basic impurities or the product itself interacting with the silica gel. | Add a small amount of a modifier to the mobile phase. For example, a few drops of triethylamine (B128534) for basic compounds can improve peak shape.[1] | |
| Crystallization of Product on the Column | High concentration of the product in the eluted fractions. | Use a more dilute solution of the crude material for loading. If crystallization occurs, it may be necessary to switch to a solvent system where the product is more soluble.[1] |
| No Elution of the Product | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. An ideal Rf value to aim for during TLC optimization is between 0.2 and 0.4.[1] |
| Compound Degradation on Silica Gel | Amides can sometimes be sensitive to the acidic nature of silica gel. | Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[1] If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate. You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product.[1] For similar N-substituted benzamides, this system provides a good balance of polarity to achieve separation.
Q2: How do I choose the right stationary phase for my column?
Silica gel (40-63 µm particle size) is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. If your compound shows signs of degradation on silica, you might consider using neutral alumina.
Q3: My crude product is an oil. How should I load it onto the column?
If the crude product is an oil, dissolve it in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[2] Carefully apply the solution to the top of the column. Alternatively, you can adsorb the oily product onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent, add a small amount of silica gel to create a free-flowing powder, and then evaporate the solvent. The dry, impregnated silica can then be carefully added to the top of the column.
Q4: How can I monitor the separation during column chromatography?
Collect fractions of the eluent in separate test tubes. The separation can be monitored by performing TLC on the collected fractions. Spot a small amount from each fraction onto a TLC plate and elute with the optimized solvent system. The fractions containing the pure product can then be identified by comparing their TLC spots to that of a pure standard (if available) and combined.
Q5: Is recrystallization a viable alternative to chromatography for purifying this compound?
Yes, recrystallization can be an effective purification method if a suitable solvent is found. For benzamides, solvent systems such as ethanol/water mixtures or dissolving the crude product in a hot solvent like toluene (B28343) or ethyl acetate and allowing it to cool slowly could be explored.[1] The choice of solvent will depend on the impurity profile.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
Objective: To determine an optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Various solvents: n-hexane, ethyl acetate, dichloromethane
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a small amount of a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate) in the developing chamber.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1]
-
Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired product.[1]
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm particle size)
-
Sand
-
Eluent (optimized from TLC analysis)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with the mobile phase, ensuring the silica bed is not disturbed and does not run dry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis of N-Substituted Benzamides
| Solvent System (v/v) | Typical Rf Range for Similar Compounds | Notes |
| Hexane:Ethyl Acetate (4:1) | 0.1 - 0.3 | A good starting point for moderately polar compounds. |
| Hexane:Ethyl Acetate (2:1) | 0.3 - 0.6 | Increase ethyl acetate for more polar impurities. |
| Hexane:Ethyl Acetate (1:1) | 0.5 - 0.8 | A 1:1 mixture of hexane/ethyl acetate was used to purify N,N-diethyl-3-methylbenzamide, which had an Rf of 0.58.[3] |
| Petroleum Ether:Ethyl Acetate | Similar to Hexane:Ethyl Acetate | Can be used as an alternative to hexane. |
| Dichloromethane | Varies | Can be used alone or in combination with other solvents to fine-tune polarity. |
Visualizations
References
Removing unreacted benzoyl chloride from N-Ethyl-N-methyl-benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-N-methyl-benzamide, with a specific focus on the removal of unreacted benzoyl chloride.
Troubleshooting Guide
Issue: Presence of an acidic impurity in the final product, detected by TLC or NMR.
| Potential Cause | Suggested Solution |
| Incomplete quenching of benzoyl chloride: Unreacted benzoyl chloride hydrolyzes to benzoic acid during workup or on standing. | 1. Ensure thorough basic wash: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (e.g., 1-2 M) to convert all benzoyl chloride and benzoic acid into water-soluble sodium benzoate (B1203000).[1] 2. Check the pH of the aqueous layer: After the basic wash, ensure the aqueous layer is basic (pH > 8) to confirm complete neutralization. |
| Insufficient mixing during aqueous wash: Poor mixing leads to incomplete extraction of sodium benzoate into the aqueous phase. | 1. Vigorous shaking: Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning between the organic and aqueous layers. 2. Multiple extractions: Perform at least two to three washes with the basic solution to ensure complete removal of the benzoate salt. |
Issue: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Hydrolysis of benzoyl chloride before reaction: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react with the amine. | 1. Use anhydrous reaction conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] 2. Run the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.[1] |
| Loss of product during workup: The amide product may have some solubility in the aqueous phase, especially if excessive amounts of acidic or basic solutions are used. | 1. Minimize the volume of wash solutions: Use the minimum volume of aqueous solutions necessary for effective washing. 2. Back-extraction: After the initial separation, the aqueous layers can be combined and extracted with a fresh portion of the organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted benzoyl chloride from my this compound product?
A1: The most common and effective method is to quench the reaction mixture and then perform an aqueous basic wash. Unreacted benzoyl chloride is readily hydrolyzed to benzoic acid under these conditions.[2][3] The benzoic acid is then deprotonated by the base (e.g., sodium bicarbonate or sodium hydroxide) to form sodium benzoate, which is highly soluble in water and can be easily separated from the water-insoluble this compound during a liquid-liquid extraction.[1][4][5]
Q2: Why is a basic wash necessary? Can I just wash with water?
A2: While washing with water will hydrolyze benzoyl chloride to benzoic acid, benzoic acid itself has limited solubility in water and is soluble in many organic solvents.[3][6][7] Therefore, a simple water wash will not effectively remove the benzoic acid impurity from the organic layer containing your product. A basic wash is crucial because it converts benzoic acid into its highly water-soluble salt, sodium benzoate, allowing for its complete removal into the aqueous phase.[1][4][5]
Q3: What is the underlying principle of the separation of this compound from benzoic acid?
A3: The separation is based on the differential solubility of the amide product and the benzoic acid impurity in a biphasic system (typically an organic solvent and water). This compound is a neutral organic molecule with low solubility in water. Benzoic acid, while organic, possesses an acidic proton. By adding a base, the benzoic acid is converted to its ionic salt (sodium benzoate), which is much more soluble in the aqueous phase than in the organic phase. This allows for the selective extraction of the impurity into the water layer, leaving the desired amide in the organic layer.
Q4: Can I use other purification methods besides extraction?
A4: While extraction is the most common and efficient method for this specific separation, other purification techniques can be employed if impurities persist:
-
Column Chromatography: Silica gel chromatography can be used to separate the less polar amide product from the more polar benzoic acid impurity.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₃NO | 163.22 | Not readily available (liquid at room temp) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 |
Table 2: Solubility Data of Key Compounds
| Compound | Water | Diethyl Ether |
| This compound | Low solubility | Soluble |
| Benzoyl Chloride | Reacts | Miscible |
| Benzoic Acid | Slightly soluble (0.34 g/100 mL at 25 °C) | Soluble (40.8 g/100 mL)[7] |
| Sodium Benzoate | Highly soluble (62.87 g/100 mL at 30 °C)[4] | Practically insoluble[1] |
Experimental Protocols
Protocol: Aqueous Workup for the Removal of Unreacted Benzoyl Chloride
This protocol outlines the standard procedure for the purification of this compound after its synthesis from benzoyl chloride and N-ethylmethylamine.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add deionized water to the reaction mixture to quench any remaining reactive reagents.
-
-
Transfer to Separatory Funnel:
-
Transfer the entire mixture to a separatory funnel of appropriate size.
-
If the reaction solvent is denser than water (e.g., dichloromethane), it will form the bottom layer. If it is less dense (e.g., diethyl ether), it will be the top layer.
-
-
Basic Wash:
-
Add a volume of saturated aqueous sodium bicarbonate solution (or 1M NaOH) to the separatory funnel, roughly equal to the volume of the organic layer.
-
Stopper the funnel and, while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the aqueous layer (the bottom layer if using dichloromethane, the top if using diethyl ether).
-
Repeat this washing step one or two more times to ensure all acidic impurities have been removed. Check the pH of the final aqueous wash to ensure it is basic.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Shake and separate the layers as described above.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove the majority of the dissolved water in the organic layer.
-
Shake and separate the layers.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely as a fine powder.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
-
Isolation of the Product:
-
Filter the drying agent from the organic solution by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Further Purification (if necessary):
-
If the product is not sufficiently pure at this stage, it can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of chemical transformations during purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemeo.com [chemeo.com]
- 4. Buy this compound | 61260-46-6 [smolecule.com]
- 5. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. download.basf.com [download.basf.com]
- 7. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethyl-N-methyl-benzamide Synthesis & Workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-Ethyl-N-methyl-benzamide during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during the workup of this compound that may lead to its hydrolysis into benzoic acid and N-ethyl-N-methylamine.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| HYD-001 | Low yield of this compound with the presence of benzoic acid as an impurity. | Acid-catalyzed hydrolysis: Use of strong acidic solutions (e.g., >1M HCl) during aqueous workup to neutralize basic reagents or byproducts. | - Use a milder acidic wash, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).- Perform washes at low temperatures (0-5 °C) to decrease the rate of hydrolysis.- Minimize the contact time between the organic layer and the acidic aqueous layer. |
| HYD-002 | Formation of N-ethyl-N-methylamine and benzoate (B1203000) salt, leading to product loss. | Base-catalyzed hydrolysis: Washing with strong basic solutions (e.g., >1M NaOH) to remove acidic starting materials or byproducts. Elevated temperatures during the basic wash can exacerbate this issue. | - Employ a milder basic wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).- Avoid heating the reaction mixture during or after the addition of a basic solution.- If a stronger base is necessary, perform the wash rapidly at low temperatures. |
| HYD-003 | Product degradation is observed even with the use of mild aqueous washes. | Prolonged exposure to aqueous conditions: this compound, like most amides, can undergo slow hydrolysis in the presence of water, especially if residual acidic or basic catalysts are present. | - Implement a non-aqueous workup procedure. After the reaction, quench with a non-aqueous reagent if necessary, filter off any solid byproducts, and purify by distillation or column chromatography.- Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation. |
| HYD-004 | Difficulty in removing water-soluble impurities without causing hydrolysis. | Emulsion formation during aqueous extraction: This increases the contact time between the amide and the aqueous phase, promoting hydrolysis. | - To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Consider a non-aqueous workup to avoid emulsion issues altogether. |
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable during an aqueous workup?
A1: this compound is most stable under neutral to slightly acidic or basic conditions (pH 5-8). Strongly acidic (pH < 4) or strongly basic (pH > 10) conditions, especially when combined with elevated temperatures, will significantly increase the rate of hydrolysis.[1]
Q2: Can I use a strong acid to protonate and remove a basic impurity during the workup?
A2: While effective for removing basic impurities, using a strong acid wash (e.g., 1M HCl) poses a significant risk of inducing acid-catalyzed hydrolysis of your amide product. A safer alternative is to use a milder acidic solution, such as saturated aqueous ammonium chloride, and to perform the wash at a reduced temperature.
Q3: What are the signs of this compound hydrolysis in my crude product?
A3: The primary indicators of hydrolysis are the presence of benzoic acid and/or N-ethyl-N-methylamine in your product mixture. These can often be detected by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Benzoic acid is a crystalline solid, while N-ethyl-N-methylamine is a volatile liquid with a characteristic amine odor.
Q4: Is a non-aqueous workup always necessary to prevent hydrolysis?
A4: Not always. If the impurities in your reaction mixture can be removed with mild aqueous washes (e.g., water, brine, and saturated sodium bicarbonate solution) performed quickly and at low temperatures, you may be able to avoid significant hydrolysis. However, a non-aqueous workup is the most robust method to completely eliminate the risk of hydrolysis.
Q5: What is a suitable non-aqueous workup procedure for this compound?
A5: A general non-aqueous workup involves quenching the reaction if necessary (e.g., with a non-protic reagent), followed by filtration to remove any solid byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by methods such as distillation or column chromatography over silica (B1680970) gel.
Data Presentation
| Workup Condition | pH Range | Temperature | Relative Rate of Hydrolysis | Recommendation |
| Strong Acid Wash | < 4 | Room Temp (20-25°C) | Moderate | Avoid if possible. Use with caution at low temperatures for short durations. |
| Strong Acid Wash | < 4 | Elevated (>40°C) | High | Not Recommended. |
| Mild Acid Wash | 4 - 6 | Room Temp (20-25°C) | Low | Recommended for removing basic impurities. |
| Neutral Wash (Water/Brine) | 6 - 8 | Room Temp (20-25°C) | Very Low | Recommended for general washing. |
| Mild Base Wash | 8 - 10 | Room Temp (20-25°C) | Low | Recommended for removing acidic impurities. |
| Strong Base Wash | > 10 | Room Temp (20-25°C) | Moderate | Avoid if possible. Use with caution at low temperatures for short durations. |
| Strong Base Wash | > 10 | Elevated (>40°C) | High | Not Recommended. |
| Non-Aqueous Workup | N/A | Room Temp (20-25°C) | Negligible | Highly Recommended for sensitive substrates. |
Experimental Protocols
Protocol 1: Recommended Non-Aqueous Workup for the Purification of this compound
This protocol is designed to purify this compound after its synthesis, for instance, from the reaction of benzoyl chloride with N-ethyl-N-methylamine, while minimizing the risk of hydrolysis.
1. Reaction Quenching (if applicable):
-
If the reaction involves a reagent that needs to be quenched (e.g., excess acylating agent), add a stoichiometric amount of a non-protic quenching agent, such as anhydrous triethylamine, at 0°C.
2. Removal of Solid Byproducts:
-
If solid byproducts (e.g., triethylammonium (B8662869) chloride) have formed, dilute the reaction mixture with a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Stir the suspension for 10-15 minutes.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid precipitates.
-
Wash the filter cake with a small amount of the anhydrous organic solvent to ensure complete recovery of the product.
3. Solvent Removal:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
4. Final Purification:
-
Option A: Distillation: If this compound is the major component and is thermally stable, purify the crude oil by vacuum distillation.
-
Option B: Column Chromatography: If other non-volatile impurities are present, purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate (B1210297) in hexanes.
Mandatory Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: Comparison of a standard aqueous workup with a recommended non-aqueous workup.
References
Technical Support Center: N-Ethyl-N-methyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-N-methyl-benzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most common and direct method for the synthesis of this compound is the acylation of N-ethylmethylamine with benzoyl chloride. This is a nucleophilic acyl substitution reaction. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. These conditions are often referred to as the Schotten-Baumann reaction.
An alternative approach involves the use of coupling agents to facilitate the amide bond formation between benzoic acid and N-ethylmethylamine.
Q2: What are the primary side reaction pathways I should be aware of during the synthesis of this compound from benzoyl chloride?
The main side reactions to consider are:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can readily react with any moisture present in the reaction setup (e.g., in solvents or on glassware) to form benzoic acid. This not only consumes the starting material but also introduces an acidic impurity that can complicate purification.
-
Over-acylation of the Amine (less common for tertiary amides): While less of a concern when starting with a secondary amine like N-ethylmethylamine to form a tertiary amide, in broader amide syntheses, the initially formed amide can sometimes be acylated again. For this compound synthesis, this is not a typical side reaction.
-
Side Reactions of the Amine: The purity of the N-ethylmethylamine starting material is crucial. Impurities in the amine can lead to the formation of other amide byproducts.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors. The table below summarizes common causes and troubleshooting strategies.
| Potential Cause | Troubleshooting/Optimization Strategies |
| Incomplete Reaction | - Ensure all starting materials are consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or gently heat the reaction mixture if starting materials persist. |
| Hydrolysis of Benzoyl Chloride | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Sub-optimal Reaction Temperature | - The reaction is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C) during the addition of benzoyl chloride can minimize side reactions. |
| Inefficient Mixing | - Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. |
| Losses During Workup and Purification | - Minimize the amount of solvent used for extraction and recrystallization to avoid product loss.- Optimize the pH of the aqueous washes to ensure the amide product remains in the organic phase. |
Q4: I am observing an acidic impurity in my final product. What is it and how can I remove it?
The most likely acidic impurity is benzoic acid, formed from the hydrolysis of benzoyl chloride.
-
Identification: Benzoic acid can be identified by its characteristic melting point and spectroscopic signatures (e.g., a broad -OH stretch in the IR spectrum and a carboxylic acid proton signal in the 1H NMR spectrum).
-
Removal: Benzoic acid can be easily removed during the aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. The benzoate (B1203000) salt will be soluble in the aqueous layer, while the this compound will remain in the organic layer.
Q5: What are the expected degradation pathways for this compound?
Amide bonds are generally stable; however, this compound can degrade under certain conditions. The primary degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield benzoic acid and N-ethylmethylamine. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.
-
Oxidative Degradation: Exposure to oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.
Troubleshooting Guide
| Observed Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction, hydrolysis of starting material, or loss during workup. | - Monitor reaction completion by TLC/LC-MS.- Use anhydrous conditions.- Optimize purification steps. |
| Presence of a Crystalline White Solid Impurity | Likely benzoic acid from hydrolysis of benzoyl chloride. | - Wash the organic layer with a basic aqueous solution (e.g., NaHCO₃ solution) during workup. |
| Multiple Spots on TLC After Reaction | Presence of unreacted starting materials and/or side products. | - Co-spot the reaction mixture with starting materials on the TLC plate for identification.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | - Purify the product using column chromatography.- Ensure complete removal of solvents under reduced pressure. |
| Formation of Unexpected Amides | Impure N-ethylmethylamine starting material. | - Verify the purity of the N-ethylmethylamine by GC-MS or NMR before use.- Use a freshly opened or distilled batch of the amine. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related N,N-disubstituted benzamides.
Materials:
-
Benzoyl chloride
-
N-ethylmethylamine
-
Triethylamine or Pyridine (as a base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Forced Degradation Study Protocol (General Guidance)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |
| Thermal Degradation | Store the solid sample in an oven at an elevated temperature (e.g., 105 °C) for a specified period. Dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | Expose the stock solution (in a quartz cuvette) and the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration. |
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Main synthesis and primary side reaction pathway.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Improving the stability of N-Ethyl-N-methyl-benzamide in solution
Welcome to the technical support center for N-Ethyl-N-methyl-benzamide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, a tertiary amide, is generally stable in aqueous solutions.[1] However, like other amides, it is susceptible to degradation primarily through hydrolysis.[2] This reaction involves the cleavage of the amide bond to yield benzoic acid and N-ethyl-N-methylamine. Hydrolysis is significantly influenced by pH and temperature, being more pronounced under strong acidic or basic conditions.[1][3] Other potential but less common degradation pathways include oxidation and photodegradation, especially with prolonged exposure to oxidative agents or high-intensity light.[4]
Q2: How does pH impact the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. Amide bonds exhibit their greatest stability at or near neutral pH.[3] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.[1][5]
-
Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1]
-
Basic Conditions: Base-catalyzed hydrolysis occurs via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[6][7] For optimal stability, it is recommended to maintain solutions within a pH range of 6.0-8.0.
Q3: What are the ideal storage conditions for solutions containing this compound?
A3: To maximize the shelf-life of this compound solutions, proper storage is essential. The following conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) may be an option, provided the compound is stable to freeze-thaw cycles.[4]
-
Light: Protect the solution from light by using amber-colored vials or by storing it in the dark to prevent potential photodegradation.[4]
-
Atmosphere: For sensitive applications, purging the storage container with an inert gas like nitrogen or argon can help prevent oxidative degradation.[4]
Q4: Can I use buffers to improve the stability of my solution?
A4: Yes, using a buffer system to maintain a neutral pH is highly recommended. Phosphate or citrate (B86180) buffers are commonly used to stabilize solutions in the pH 6.0-8.0 range. However, it is crucial to first establish the compatibility of the chosen buffer with this compound, as some buffer components can potentially catalyze degradation. An initial compatibility study is advised.
Q5: How can I detect and quantify the degradation of this compound?
A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying their respective concentrations over time.[8][9] Other methods like Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) can also be employed for identification and quantification.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound concentration or potency over time. | Chemical degradation, likely due to hydrolysis. | • Verify the pH of the solution; adjust to a neutral range (6.0-8.0) using a suitable buffer. • Store the solution at a lower temperature (e.g., 2-8°C).[4] • Protect the solution from light.[4] |
| Appearance of new peaks in the chromatogram (e.g., HPLC). | Formation of degradation products (e.g., benzoic acid, N-ethyl-N-methylamine). | • Characterize the new peaks using mass spectrometry (MS) to confirm their identity. • Perform a forced degradation study (see protocol below) to understand the degradation profile under stress conditions. |
| Precipitation or cloudiness in the solution. | Poor solubility of the compound or its degradants. This compound has low solubility in water.[2] | • Consider using a co-solvent system (e.g., with ethanol, acetone) if compatible with the experimental design.[10] • Ensure the pH of the solution has not shifted to a value where the compound or its degradants are less soluble. |
| Discoloration of the solution (e.g., turning yellow). | Oxidative degradation or formation of chromophoric byproducts. | • Store the solution under an inert atmosphere (nitrogen or argon).[4] • Investigate the compatibility of all solution components, including excipients and container materials. |
Summary of Stability Influencing Factors
The table below summarizes the impact of various environmental factors on the stability of tertiary amides like this compound in solution.
| Factor | Condition | Risk of Degradation | Primary Degradation Pathway |
| pH | < 4 | High | Acid-Catalyzed Hydrolysis[1] |
| 6 - 8 | Low | - | |
| > 9 | High | Base-Catalyzed Hydrolysis[6] | |
| Temperature | -20°C | Very Low | - |
| 2 - 8°C | Low | Hydrolysis | |
| Ambient (~25°C) | Moderate | Hydrolysis | |
| > 40°C | High | Hydrolysis | |
| Light | Exposed to UV/Sunlight | Moderate | Photodegradation |
| Stored in Dark/Amber Vial | Low | - | |
| Atmosphere | Air (Oxygen) | Low to Moderate | Oxidation |
| Inert Gas (N₂, Ar) | Very Low | - |
Experimental Protocols & Visualizations
Key Degradation Pathway: Hydrolysis
The primary degradation mechanism for this compound is hydrolysis, which can be catalyzed by either acid or base, yielding benzoic acid and N-ethyl-N-methylamine.
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the intrinsic stability of this compound and its potential degradation products.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound and the solution to 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify major degradation products.
-
Determine the primary degradation pathways.
-
Troubleshooting Logic for Stability Issues
When encountering a stability problem, a logical diagnostic approach can quickly identify the root cause.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy this compound | 61260-46-6 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: N-Ethyl-N-methyl-benzamide Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N-Ethyl-N-methyl-benzamide and related derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Known Physical Properties of this compound
It is important to note that this compound is often described as a colorless to light yellow liquid at room temperature, which can present challenges for traditional recrystallization techniques.[1] Purification of liquids is typically achieved by distillation or chromatography. However, if your compound is a low-melting solid or if you are working with a solid derivative, the following information will be applicable.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Water Solubility | Low | [1] |
Recommended Recrystallization Solvents for Benzamide (B126) Derivatives
The choice of solvent is critical for successful recrystallization. For benzamide derivatives, a range of solvents can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Comments |
| Ethanol (B145695) | A good starting point for many benzamides. |
| Ethanol/Water | A mixed solvent system that can be effective if the compound is too soluble in pure ethanol. |
| Methanol | Similar to ethanol, can be a suitable choice. |
| Ethyl Acetate/Hexane | A common mixed solvent system for compounds of intermediate polarity. |
| Dichloromethane/Ethanol | Can be used in layering techniques for crystal growth.[3] |
| Chloroform/Hexane | Another option for solvent layering.[3] |
Frequently Asked Questions (FAQs)
Q1: Is recrystallization a suitable purification method for this compound?
Given that this compound is often a liquid at room temperature, traditional recrystallization may not be the most appropriate primary purification technique.[1] Distillation or column chromatography are generally preferred for liquids. However, if you are working with a solid derivative or if your this compound is a low-melting solid, recrystallization can be a viable option.
Q2: What is the best starting solvent for recrystallizing a benzamide derivative?
For benzamide derivatives, ethanol is often a good initial choice. If the compound is found to be too soluble in hot ethanol, a mixed solvent system such as ethanol/water can be employed to decrease its solubility and induce crystallization upon cooling.
Q3: How can I grow single crystals of my benzamide derivative for X-ray analysis?
Techniques like slow evaporation, vapor diffusion, and solvent layering are effective for growing high-quality single crystals.[3] For solvent layering, a solution of the compound in a dense solvent is carefully layered with a less dense anti-solvent in which the compound is insoluble.[3] Crystals will slowly form at the interface.
Troubleshooting Guide
Q1: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly.
-
Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.
-
Adding a seed crystal of the pure compound can also be effective.
-
Q2: No crystals have formed after cooling the solution. What is the problem?
This typically indicates that the solution is not saturated enough, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
Try cooling the solution in an ice bath to further decrease the solubility.
-
If crystals still do not form, it may be necessary to remove the solvent completely and attempt the recrystallization again with a different solvent system.
-
Q3: The crystals are very small or appear as a powder. How can I get larger crystals?
Rapid crystal formation often leads to small or impure crystals.
-
Solution:
-
Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.
-
Using a slightly larger volume of solvent can sometimes promote the growth of larger, more well-defined crystals.
-
Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?
Colored impurities can sometimes be removed with activated charcoal.
-
Solution:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the filtrate to cool and crystallize as usual.
-
Experimental Protocol: Recrystallization of a Benzamide Derivative
This is a general procedure that can be adapted for this compound if it is a solid, or for other solid benzamide derivatives.
1. Solvent Selection:
-
Place a small amount of the crude benzamide in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube and observe the solubility. The compound should be fully soluble in the hot solvent.
2. Dissolution:
-
Place the crude benzamide in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to just cover the solid.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.
-
Add more solvent in small portions until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of the boiling solvent.
-
Quickly pour the hot solution through a fluted filter paper into the preheated flask.
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Press the crystals dry on the filter paper.
-
Allow the crystals to air dry completely or dry them in a desiccator.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Optimizing Acylation of N-ethyl-N-methylamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the acylation of N-ethyl-N-methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the acylation of N-ethyl-N-methylamine?
Q2: What are the most common acylating agents for this reaction?
The most common and reactive acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][6][7] These reagents are highly electrophilic and react readily with the nucleophilic amine. Carboxylic acids can also be used, but they require activation with a coupling agent (like HBTU) to proceed efficiently.[8]
Q3: Why is a base typically required for this reaction?
Q4: Which solvents are suitable for this acylation?
Aprotic solvents are generally preferred to prevent reaction with the acylating agent. Anhydrous dichloromethane (B109758) (DCM) is a common choice as it is inert and effectively dissolves the reactants.[7][10] Other solvents like tetrahydrofuran (B95107) (THF) may also be used.[5] For greener chemistry approaches, reactions in water have also been reported, although this is less conventional.[5]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[7][10] A spot of the starting amine is compared against a spot from the reaction mixture over time. The reaction is considered complete when the starting amine spot is no longer visible by TLC (visualized with a suitable stain like ninhydrin (B49086) for amines).[10]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Acylating Agent | Acyl chlorides and anhydrides are sensitive to moisture. Hydrolysis reduces their reactivity. Solution: Use a fresh bottle of the acylating agent or purify it by distillation before use. Ensure all glassware is thoroughly dried. |
| Insufficient or Inappropriate Base | The base may not be strong enough to neutralize the acid byproduct, or an insufficient amount was used. Solution: Ensure at least one equivalent of base (e.g., triethylamine (B128534), pyridine) is used for acyl chlorides. For amine hydrochloride salts, two equivalents are needed.[10] If the reaction is slow, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate it.[10] |
| Poor Quality Starting Amine | The N-ethyl-N-methylamine may contain impurities or water. Solution: Purify the amine by distillation. Ensure the amine is stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Reaction Temperature Too Low | While starting the reaction at 0 °C is common to control the initial exothermic reaction, some acylations may require warming to room temperature or gentle heating to proceed to completion.[7] Solution: After the initial addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature and monitor by TLC.[7] |
Problem: Formation of Multiple Byproducts
| Possible Cause | Recommended Solution |
| Reaction with Solvent or Water | The acylating agent can react with residual water or protic solvents. Solution: Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use.[7] Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.[10] |
| Side Reactions at Elevated Temperatures | High temperatures can sometimes lead to decomposition or unwanted side reactions. Solution: Maintain a controlled temperature. An ice bath (0 °C) is recommended for the dropwise addition of the acylating agent to manage the initial exothermic reaction.[7][10] |
Problem: Difficult Product Purification
| Possible Cause | Recommended Solution |
| Residual Base (Pyridine or Triethylamine) | Tertiary amine bases can be difficult to remove completely by evaporation. Solution: Perform an aqueous workup. Wash the organic layer with a dilute acid solution, such as 1M HCl or aqueous copper sulfate (B86663) (particularly effective for removing pyridine), to convert the amine base into its water-soluble salt.[7][10] |
| Unreacted Starting Materials | If the reaction did not go to completion, separating the product from the starting amine can be challenging. Solution: Ensure the reaction is complete via TLC monitoring before workup.[10] If separation is still difficult, flash column chromatography on silica (B1680970) gel is a standard method for purification.[7][8] |
| Product is Water-Soluble | Some N-acylated products may have partial solubility in water, leading to loss during the aqueous workup. Solution: After the initial extraction, back-extract the aqueous layers with the organic solvent (e.g., DCM) multiple times to recover any dissolved product.[7] Combine all organic extracts before drying and concentrating. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the acylation of secondary amines, providing a baseline for optimization.
Table 1: Acylation using Acyl Chlorides
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine/Pyridine | Dichloromethane (DCM) | 0 °C to RT | 1 - 2 | >90% |
| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to RT | 2 - 3 | >95%[7] |
Table 2: Acylation using Acid Anhydrides
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acetic Anhydride (B1165640) | Triethylamine | Dichloromethane (DCM) | 0 °C to RT | 2 | >95%[7] |
| Acetic Anhydride | None (Neat) | Solvent-free | RT | < 0.25 | >90%[6] |
Experimental Protocols
Protocol 1: Acylation using Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of N-ethyl-N-methylamine.
Materials:
-
N-ethyl-N-methylamine
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-ethyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Stir the solution under an inert atmosphere (e.g., nitrogen) and cool the flask to 0 °C in an ice bath.[10]
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.[10]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.[10]
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).[7]
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and then brine.[7][8]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-N-ethyl-N-methylamine.[7]
-
If necessary, purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Acylation using Acetic Anhydride
This protocol outlines the N-acetylation using a less reactive, easier-to-handle acylating agent.
Materials:
-
N-ethyl-N-methylamine
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-ethyl-N-methylamine (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the stirred solution.[7]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[7]
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified if necessary.[7]
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Standard workflow for N-ethyl-N-methylamine acylation.
References
- 1. Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE [vedantu.com]
- 2. Write the acetylation reaction of ethyl amine and diethyl amine. | Filo [askfilo.com]
- 3. byjus.com [byjus.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ncert.nic.in [ncert.nic.in]
Validation & Comparative
A Comparative Guide to the Validation of N-Ethyl-N-methyl-benzamide as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, compensating for variability during sample preparation and analysis. This guide provides a comprehensive framework for the validation of N-Ethyl-N-methyl-benzamide as a potential internal standard in chromatographic assays, comparing its characteristics to ideal standards and outlining the necessary validation protocols.
Comparison with an Ideal Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its quantification. Structurally similar compounds, such as this compound, are often considered for this role. The following table compares the properties of this compound with those of an ideal internal standard and a stable isotope-labeled (SIL) version of the analyte, which is often considered the gold standard.
| Characteristic | Ideal Internal Standard | This compound (as a structural analog IS) | Stable Isotope-Labeled (SIL) IS |
| Structural Similarity | Structurally very similar to the analyte. | Potentially similar to analytes with a benzamide (B126) core. | Identical to the analyte, with isotopic substitution. |
| Co-elution | Elutes close to the analyte without overlapping. | Retention time should be close to the analyte of interest. | Nearly identical retention time to the analyte. |
| Extraction Recovery | Similar extraction efficiency to the analyte. | Similar physicochemical properties should lead to comparable recovery. | Identical extraction recovery to the analyte. |
| Ionization Efficiency | Similar ionization response in mass spectrometry. | Similar functional groups may result in comparable ionization. | Identical ionization efficiency. |
| Matrix Effect | Experiences the same matrix effects as the analyte. | May experience similar, but not identical, matrix effects. | Experiences identical matrix effects. |
| Commercial Availability | Readily available in high purity. | Commercially available. | Custom synthesis is often required; may be costly. |
| Mass Difference | Mass spectrum is clearly distinguishable from the analyte. | Different molecular weight ensures no mass spectral overlap. | A mass shift of ≥ 3 Da is recommended to avoid isotopic crosstalk. |
| Endogenous Presence | Not naturally present in the sample matrix. | Unlikely to be present in biological samples. | Not present in biological samples. |
Analytical Method Validation Workflow
The validation of an analytical method with an internal standard is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key stages of this process.
Caption: A typical workflow for the validation of an analytical method using an internal standard.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential parameters for method validation, along with typical acceptance criteria based on regulatory guidelines. Hypothetical performance data for a method using this compound as an internal standard are provided for illustrative purposes.
| Parameter | Description | Typical Acceptance Criteria | Hypothetical Performance Data |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. | No interference observed in six different blank matrix lots. |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. | R² = 0.998 over a range of 1-1000 ng/mL. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). | Mean accuracy of 95-108% for all QC levels. |
| Precision (RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). | Intra-day and inter-day precision RSD < 10%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. | LLOQ established at 1 ng/mL with accuracy of 98% and precision of 12% RSD. |
| Extraction Recovery | The efficiency of the extraction procedure for the analyte and internal standard. | Consistent and reproducible recovery. | Analyte: 85 ± 5%; IS: 88 ± 4%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | Matrix factor should be consistent across different lots of matrix. | Matrix factor between 0.95 and 1.05. |
| Stability | The chemical stability of the analyte and IS in the biological matrix under various storage and processing conditions. | Analyte response within ±15% of the initial response. | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C. |
Proposed Experimental Protocol: LC-MS/MS Quantification
This section provides a detailed, hypothetical protocol for the quantification of a target analyte in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is often suitable for cleaning up plasma samples before LC-MS/MS analysis.
Caption: A typical protein precipitation workflow for plasma sample preparation.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Specific precursor-to-product ion transition for the target analyte (to be determined).
-
This compound (IS): A specific precursor-to-product ion transition needs to be determined (e.g., by infusing a standard solution). A potential transition could be based on the fragmentation of the molecule.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Conclusion
This compound presents itself as a viable candidate for an internal standard in the quantitative analysis of structurally related compounds. Its commercial availability and distinct mass from many potential analytes are advantageous. However, as a structural analog, its ability to perfectly mimic the analyte's behavior, particularly in terms of extraction recovery and matrix effects, must be rigorously evaluated. A thorough validation process, as outlined in this guide, is essential to confirm its suitability for a specific analytical method. When the highest level of accuracy is required, comparison with a stable isotope-labeled internal standard is recommended. By following these validation principles and protocols, researchers can confidently establish a robust and reliable analytical method for their specific application.
A Comparative Guide to N-Ethyl-N-methyl-benzamide and Other Benzamides as Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and pharmaceutical development, the purity and characterization of reference standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comprehensive comparison of N-Ethyl-N-methyl-benzamide with other commonly used benzamide (B126) analytical standards, namely N,N-Dimethylbenzamide and N,N-Diethylbenzamide. The information presented herein is intended to assist researchers in selecting the appropriate standard for their analytical needs and in understanding the methodologies for their characterization.
Physicochemical Properties of Selected Benzamide Standards
A fundamental understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development. The table below summarizes key properties of this compound and two common alternatives.
| Property | This compound | N,N-Dimethylbenzamide | N,N-Diethylbenzamide |
| Molecular Formula | C₁₀H₁₃NO[1][2] | C₉H₁₁NO | C₁₁H₁₅NO |
| Molecular Weight | 163.22 g/mol [1] | 149.19 g/mol | 177.24 g/mol |
| CAS Number | 61260-46-6[1] | 611-74-5 | 1696-17-9 |
| Appearance | Colorless to light yellow liquid | White to slightly yellow crystalline solid | Colorless to light yellow liquid |
| Melting Point | Not available | 43-45 °C | Not applicable |
| Boiling Point | Not available | 132-133 °C @ 15 mmHg | 288-290 °C @ 760 mmHg |
| Solubility | Low solubility in water | Soluble in water | Sparingly soluble in water |
Comparative Analytical Performance
The choice of an analytical standard is often dictated by its performance in common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific comparative studies for this compound are not extensively published, data from structurally similar compounds provide a reliable benchmark for expected performance.
The following table outlines typical analytical performance characteristics for benzamide derivatives based on validated methods for similar compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | Low ng/mL range | Sub-ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | Low ng/mL range |
| Accuracy (% Recovery) | 94.0% - 100.4% | 80% - 98% |
| Precision (%RSD) | < 2% | < 2% |
| Typical Run Time | 10-15 minutes | 10-20 minutes |
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine quality control and quantification of benzamides in various matrices. Its advantages include straightforward sample preparation and high precision.
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it the preferred method for trace analysis, identification of unknown impurities, and analysis in complex matrices. The mass spectrometric detection provides a high degree of confidence in the identification of the analyte.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are representative protocols for the analysis of benzamide standards using HPLC-UV and for conducting forced degradation studies to establish a stability-indicating method.
Protocol 1: HPLC-UV Purity Determination
Objective: To determine the purity of benzamide reference standards and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution may be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzamide reference standard.
-
Dissolve in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
Objective: To assess the stability of the benzamide reference standard under various stress conditions to develop a stability-indicating analytical method.
Procedure: Forced degradation studies are crucial for identifying potential degradation products and for developing analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradants.
-
Acid Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the standard in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of the solid standard at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose 10 mg of the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analysis: Analyze the stressed samples using the validated HPLC method described in Protocol 1. The method is considered "stability-indicating" if the degradation products are well-resolved from the main peak of the benzamide standard.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows for HPLC-UV analysis and the development of a stability-indicating method.
Conclusion
The selection of an appropriate benzamide analytical standard depends on the specific requirements of the analytical method and the nature of the sample matrix. While this compound is a suitable standard, its performance is expected to be comparable to other N-substituted benzamides like N,N-dimethylbenzamide and N,N-diethylbenzamide. For routine quantitative analysis in simple matrices, HPLC-UV offers a robust and precise solution. For trace-level detection, impurity profiling, and analysis in complex biological matrices, the higher sensitivity and selectivity of GC-MS are advantageous. The provided experimental protocols and workflows offer a solid foundation for the characterization and stability assessment of these important analytical standards.
References
Performance Evaluation of N-Ethyl-N-methyl-benzamide in Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Ethyl-N-methyl-benzamide's potential performance in key biological assays. Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide leverages data from structurally similar N-substituted benzamide (B126) derivatives to provide a comparative perspective against established alternatives. The information presented is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and commercial potential of this class of compounds.
Comparative Performance in Antiproliferative Assays
N-substituted benzamide derivatives have emerged as a promising class of compounds in oncology research, with several analogs demonstrating potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5] The primary mechanism of action for many of these compounds involves the inhibition of histone deacetylases (HDACs), which plays a crucial role in the epigenetic regulation of gene expression.[1][4]
While specific data for this compound is not available, studies on analogous N-substituted benzamides provide valuable insights into its potential efficacy. A comparative study of fourteen N-substituted benzamide derivatives against four human cancer cell lines (MCF-7, A549, K562, and MDA-MB-231) revealed that several compounds exhibited antiproliferative activities comparable or superior to the well-known HDAC inhibitor, Entinostat (MS-275).[1][2][5]
Table 1: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives (IC50 in µM)
| Compound/Cell Line | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | MDA-MB-231 (Breast Cancer) | Reference |
| MS-275 (Control) | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.9 ± 0.1 | 3.1 ± 0.4 | [1] |
| Compound 13h | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.5 ± 0.2 | [1] |
| Compound 13k | 1.2 ± 0.1 | 1.8 ± 0.3 | 0.7 ± 0.1 | 2.1 ± 0.3 | [1] |
| Compound 9 | 3.84 - 13.10 | - | - | - | [3] |
Note: The data for compounds 13h and 13k are representative of highly active analogs from the study. The structure of these compounds differs from this compound, but they share the core benzamide scaffold.
The preliminary structure-activity relationship (SAR) studies suggest that the nature of the N-substituents and substitutions on the phenyl ring are critical for the antiproliferative activity of these benzamide derivatives.[1][2][3]
Comparative Performance in Insect Repellent Assays
A study comparing a 15% N,N-Diethyl Benzamide (TRIG) formulation to a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both achieving over 90% protection for approximately 6 hours in field tests.[6] In a laboratory setting, another study evaluated seventeen analogs of DEET and N,N-diethylphenylacetamide (DEPA) and found that eight of the analogs were as effective as or slightly more repellent than DEET against both Aedes aegypti and Anopheles stephensi mosquitoes.[7]
Table 2: Comparative Insect Repellent Activity of N,N-Dialkylbenzamide Formulations
| Compound/Formulation | Target Mosquito Species | Protection Efficacy | Duration of Protection | Reference |
| 20% DEET | Anopheles arabiensis, Culex quinquefasciatus | >90% | ~6 hours | [6] |
| 15% N,N-Diethyl Benzamide (TRIG) | Anopheles arabiensis, Culex quinquefasciatus | >90% | ~6 hours | [6] |
| DEET analog | Aedes aegypti, Anopheles stephensi | Comparable to or better than DEET | Not specified | [7] |
| DEPA analog | Aedes aegypti, Anopheles stephensi | Comparable to or better than DEET | Not specified | [7] |
These findings suggest that variations in the N-alkyl substituents of the benzamide structure can maintain or even enhance insect repellent activity, indicating that this compound could be a viable candidate for such applications.
Experimental Protocols
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, which serves as an indicator of a compound's cytotoxic or antiproliferative effects.[8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals[8][12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and a positive control like MS-275) in the cell culture medium. After the overnight incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compounds, e.g., DMSO).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9][12]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11][12] A reference wavelength of around 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cell viability.
Signaling Pathway Inhibition by Benzamide Derivatives
Caption: Inhibition of HDAC by benzamides leads to apoptosis.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evalua...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Ethyl-N-methyl-benzamide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Ethyl-N-methyl-benzamide. As no specific inter-laboratory validation studies for this compound are publicly available, this document outlines the principles of cross-validation and compares two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented are based on typical validation parameters mandated by regulatory bodies, offering a framework for researchers, scientists, and drug development professionals to select and validate an appropriate analytical method.
Principles of Inter-Laboratory Validation
Inter-laboratory validation, or a round-robin study, is essential for assessing the reproducibility of an analytical method across different laboratories. The primary goal is to determine the variability in results between labs and to ensure the method is robust for general application.[1] A typical inter-laboratory validation involves a coordinating laboratory preparing and distributing identical, homogeneous samples to participating laboratories for analysis using a specified method.
Comparison of Analytical Techniques
The selection between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the nature of the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Performance Characteristics for LC-MS/MS and GC-MS
| Performance Characteristic | LC-MS/MS | GC-MS | Regulatory Guidance (Typical) |
| Specificity/Selectivity | High | High | The method should effectively differentiate the analyte from endogenous components and potential metabolites.[1] |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL | ng/mL to µg/mL | The analyte signal should be at least five times that of a blank sample.[1] |
| Linearity (R²) | >0.99 | >0.99 | A linear model is fitted to the calibration curve.[1][2] |
| Precision (% CV) | <15% (typically) | <15% (typically) | For N,N-dimethylbenzamide, a related compound, the % CV for method precision was 1.9% and for intermediate precision was 1.2%.[2] |
| Accuracy (% Recovery) | 85-115% (typically) | 80-120% (typically) | For N,N-dimethylbenzamide, the percentage recovery was determined to be between 80% and 98%.[2] |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound in a biological matrix such as plasma.
Protocol 1: LC-MS/MS Method
This method is suitable for the direct analysis of this compound in biological fluids.
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (a structurally similar molecule not present in the sample).[1]
-
Precipitate proteins by adding 300 µL of acetonitrile.[1]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.[1]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.[1]
Protocol 2: GC-MS Method
This method is also suitable for the analysis of this compound, which is amenable to gas chromatography.
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.[1]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[1]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]
-
Transfer the organic layer to a new tube.[1]
-
Evaporate the solvent to dryness.[1]
-
Reconstitute in a suitable solvent (e.g., hexane).[1] Derivatization is generally not necessary for this compound due to its volatility.
Gas Chromatographic Conditions:
-
GC System: A gas chromatograph.[1]
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.[1]
-
Transfer Line Temperature: 280°C.[1]
Cross-Validation of Analytical Methods
Cross-validation is necessary when data from different analytical methods are compared or combined within a study.[3] For instance, if some samples in a study were analyzed by LC-MS/MS and others by GC-MS, a cross-validation should be performed. This typically involves analyzing the same set of quality control (QC) samples and incurred samples by both methods to ensure that the results are comparable.[3]
References
Comparing synthesis efficiency of different benzamides
A Comparative Guide to Benzamide (B126) Synthesis Efficiency
The synthesis of benzamides is a cornerstone of medicinal chemistry and drug development, as the amide functional group is a prevalent feature in a vast number of pharmaceuticals. The efficiency of amide bond formation is therefore of critical importance. This guide provides an objective comparison of various synthetic routes to benzamides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Benzamide Synthesis Methods
The choice of synthetic strategy depends on factors such as the availability of starting materials, substrate scope, reaction conditions, and desired purity. Newer catalytic methods often offer advantages in terms of sustainability and atom economy over classical approaches.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Benzoyl Chloride, Amine/Ammonia (B1221849) | Aqueous base (e.g., NaOH) or excess amine | Low temperature (ice bath), vigorous stirring | >85[1] | High yield, simple procedure, widely applicable.[2][3] | Requires acid chloride (moisture sensitive), generates stoichiometric waste.[3][4] |
| Direct Amidation (Catalytic) | Benzoic Acid, Amine | Boronic acids, ZrCl₄, CuCoFe₂O₄@GO | High temperature, azeotropic water removal, or ultrasound | 89-98[5] | High atom economy (water is the only byproduct), "green" chemistry approach.[6] | Often requires harsh conditions (high temp), catalyst may be expensive.[6] |
| Oxidative Amidation | Aldehyde/Benzylamine (B48309), Amine | I₂–TBHP, ZnO–NiO–Ni | 90 °C, THF | High[5] | Bypasses the need for pre-activated carboxylic acids. | Use of strong oxidants, potential for side reactions. |
| From Benzonitriles | Benzonitrile | Nitrile hydratase, H₂O | 25 °C, aqueous buffer | Up to 100[7] | Mild, enzymatic conditions, high conversion. | Limited to available nitrile precursors, enzyme cost and stability. |
| Palladium-Catalyzed Carbonylation | Aryl Halide, Amine, Carbon Monoxide (CO) | Palladium catalyst (e.g., Pd(OAc)₂), ligand | High pressure (CO), high temperature | Good[6] | Utilizes readily available aryl halides. | Requires specialized high-pressure equipment, CO toxicity, expensive catalyst. |
| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Triflic acid (CF₃SO₃H) | 60 °C | 56 (for Benzene)[8] | Direct functionalization of C-H bonds. | Use of superacids, potential for regioisomer mixtures.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two common and contrasting methods.
Protocol 1: Synthesis of Benzamide via Schotten-Baumann Reaction
This classical method involves the reaction of a benzoyl chloride with ammonia.[2][9]
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Deionized water
-
Conical flask with a stopper
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL conical flask, prepare a dilute solution of aqueous ammonia by mixing concentrated ammonia and water.[2]
-
Cool the flask thoroughly in an ice bath.
-
Slowly add benzoyl chloride in small portions to the cold ammonia solution while stoppering and shaking the flask vigorously after each addition. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions.[2][9]
-
After all the benzoyl chloride has been added, continue to shake the mixture for an additional 15 minutes. A fine, white precipitate of benzamide will form.[2]
-
Collect the crude benzamide by vacuum filtration and wash the solid with cold water to remove ammonium (B1175870) chloride and unreacted ammonia.[2]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.
Protocol 2: Boric Acid-Catalyzed Direct Amidation
This "green" protocol demonstrates the direct coupling of a carboxylic acid and an amine.
Materials:
-
Benzoic acid
-
Benzylamine
-
Boric acid (catalyst)
-
Toluene
-
Reaction vessel with Dean-Stark apparatus and reflux condenser
-
Heating mantle or oil bath
-
Hexanes
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (1.0 eq), boric acid (e.g., 10 mol%), and toluene.
-
Stir the mixture for 10 minutes.
-
Add benzylamine (1.05 eq) to the vessel and begin heating the mixture to reflux.
-
Continue heating at reflux for approximately 8-20 hours, collecting the water byproduct in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes to precipitate the product.
-
Collect the N-benzylbenzamide product by filtration.
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams are provided to visualize a typical synthesis workflow and a biological pathway where benzamides are active.
Caption: Workflow for Benzamide Synthesis via Schotten-Baumann Reaction.
Caption: Inhibition of the Hedgehog Signaling Pathway by a Benzamide Antagonist.[10]
References
- 1. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalconference.info [globalconference.info]
- 10. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of N-Alkyl-N-Methylbenzamides
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-alkyl-N-methylbenzamides and related benzamide (B126) derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance against various biological targets, supported by experimental data.
The biological activity of benzamide derivatives is intricately linked to the substitution patterns on both the benzoyl ring and the amide nitrogen. This guide synthesizes findings from multiple studies to elucidate these relationships, providing insights for the rational design of novel therapeutic agents.
Antitubercular Activity
A key finding in the SAR of benzamides against Mycobacterium tuberculosis is the importance of the amide nitrogen substitution. N,N-dimethyl substitution has been shown to dramatically decrease antitubercular activity compared to primary and N-methyl analogues, suggesting that a hydrogen bond donor on the amide is crucial for this specific activity.[1] Furthermore, the lipophilicity, governed by the length of the N-alkyl chain, is a critical determinant of antimycobacterial potency, with intermediate chain lengths often yielding optimal activity.[2]
Table 1: Comparative Antitubercular Activity of Benzamide Derivatives and Standard Drugs
| Compound/Drug | Structure (R-group on Amide) | Target/Assay | Activity (MIC/IC90) | Reference |
| Benzamide Analogues | M. tuberculosis H37Rv | |||
| Compound 1 | R1=H, R2=H | MABA | IC90: 0.41 µM | [1] |
| Compound 2 | R1=H, R2=CH₃ | MABA | IC90: 0.85 µM | [1] |
| Compound 3 | R1=CH₃, R2=CH₃ | MABA | IC90: 49 µM | [1] |
| N-Hexyl-3,5-dinitrobenzamide | N-Hexyl | MABA | MIC: 0.016 µg/mL | [2] |
| N-Octyl-3,5-dinitrobenzamide | N-Octyl | MABA | MIC: 0.016 µg/mL | [2] |
| Standard Antitubercular Drugs | ||||
| Isoniazid | - | M. tuberculosis | MIC: ~0.025-0.05 µg/mL | [3][4][5] |
| Rifampicin | - | M. tuberculosis | MIC: ~0.05-0.1 µg/mL | [3][4][5] |
| Ethambutol | - | M. tuberculosis | MIC: ~0.5-2.0 µg/mL | [3][4][5] |
| Pyrazinamide | - | M. tuberculosis | MIC: ~20-100 µg/mL | [3][4][5] |
Anticancer Activity
The antiproliferative effects of benzamide derivatives are highly sensitive to the substitution pattern on the benzoyl ring. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triple-negative breast cancer. One such derivative demonstrated an IC₅₀ of 1.98 µM against MDA-MB-231 cells, significantly more potent than the established HDAC inhibitor, chidamide (B1683975) (IC₅₀ = 24.37 µM).[6]
Table 2: Comparative Anticancer Activity of Benzamide Derivatives and Standard Drugs
| Compound/Drug | Target Cell Line | Assay | Activity (IC₅₀) | Reference |
| Benzamide Derivatives | ||||
| Compound 38 (N-benzyl-2-fluorobenzamide analog) | MDA-MB-231 | MTT Assay | 1.98 µM | [6] |
| Chidamide | MDA-MB-231 | MTT Assay | 24.37 µM | [6] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | Various | MTT Assay | Varies (often nM range) | [7] |
| Paclitaxel | Various | MTT Assay | Varies (often nM range) | [7] |
| Imatinib (Gleevec) | CML, GIST | Cell-based assays | Varies (nM to µM range) | [8] |
Dopamine (B1211576) D2 Receptor Antagonism
Substituted benzamides represent a significant class of dopamine D2 receptor antagonists, which are crucial in the treatment of psychosis and nausea. The nature of the N-substituents and the substitution pattern on the benzoyl ring are critical for D2 receptor affinity and selectivity. For many potent D2 antagonists, a basic amine in the side chain is thought to interact with a conserved aspartate residue in the transmembrane domain of the receptor.[9]
Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives and Standard Drugs
| Compound/Drug | Structure/Class | Assay | Affinity (IC₅₀/Ki) | Reference |
| Benzamide Derivatives | ||||
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5,6-dimethoxy-salicylamide | Substituted Benzamide | [³H]Spiperone Binding | IC₅₀: ~1 nM | [10] |
| Standard Dopamine Antagonists | ||||
| Haloperidol | Typical Antipsychotic | [³H]Spiperone Binding | Ki: ~1-2 nM | [11] |
| Clozapine | Atypical Antipsychotic | [³H]Raclopride Binding | Ki: ~100-200 nM | |
| Risperidone | Atypical Antipsychotic | [³H]Spiperone Binding | Ki: ~3-5 nM | [12] |
| Sulpiride | Selective D2-like Antagonist | Various | Ki: ~10-30 nM |
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists block this action of dopamine.
Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.
Experimental Protocols
Detailed experimental methodologies are essential for the validation and replication of research findings.
-
Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and turns pink upon reduction by metabolically active cells.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[13][14][15][16]
-
-
Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18][19]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.[17][18][19][20][21]
-
-
Principle: This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to compete with a known radiolabeled ligand.[22][23]
-
Protocol:
-
Prepare cell membranes from cells expressing the human dopamine D2 receptor.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.[22][24]
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.[22][23][25]
-
The discovery and development of new drugs, including N-alkyl-N-methylbenzamide derivatives, typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.2 Standard code for treatment regimens | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic drugs and chemotherapy: Types and side effects [medicalnewstoday.com]
- 8. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 9. benchchem.com [benchchem.com]
- 10. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to N-Ethyl-N-methyl-benzamide and N,N-dimethylbenzamide for Researchers
In the landscape of chemical research and drug development, the selection of appropriate reagents and molecular scaffolds is a critical determinant of success. Among the vast array of available compounds, N-substituted benzamides represent a versatile class with applications ranging from synthetic intermediates to biologically active agents. This guide provides a detailed comparison of two closely related benzamides, N-Ethyl-N-methyl-benzamide and N,N-dimethylbenzamide, to assist researchers in making informed decisions for their specific applications.
While direct comparative studies for many applications are limited, this guide synthesizes available data on their individual properties, known applications, and structure-activity relationships within the broader class of N-alkylbenzamides to offer a comprehensive overview.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference in the N-alkyl substituents—an ethyl and a methyl group versus two methyl groups—imparts distinct physicochemical characteristics to these molecules. These properties, summarized in Table 1, can influence their solubility, reactivity, and biological interactions.
| Property | This compound | N,N-dimethylbenzamide |
| Molecular Formula | C10H13NO[1][2][3] | C9H11NO[4][5] |
| Molecular Weight | 163.22 g/mol [1][2] | 149.19 g/mol [5] |
| Appearance | Colorless to light yellow liquid[2] | White to off-white crystalline solid |
| Melting Point | Not applicable (liquid at room temp.) | 43-45 °C |
| Boiling Point | Not specified | 132-133 °C at 15 mmHg |
| Solubility in Water | Low[2] | Slightly soluble[4] |
| Solubility in Organic Solvents | Soluble[2] | Highly soluble in ethanol, acetone, chloroform[4] |
| LogP (Octanol/Water Partition Coefficient) | Data not available | 0.6 (estimated)[5] |
Table 1. Comparison of the physicochemical properties of this compound and N,N-dimethylbenzamide.
Synthesis and Reactivity
Both this compound and N,N-dimethylbenzamide are typically synthesized via the amidation of benzoyl chloride with the corresponding secondary amine (N-ethyl-N-methylamine and dimethylamine, respectively). This straightforward reaction is a common procedure in organic synthesis.
The reactivity of both compounds is characteristic of tertiary amides. The presence of the carbonyl group allows for nucleophilic attack, and the N-alkyl groups can influence the steric hindrance around the carbonyl carbon. The ethyl group in this compound is slightly bulkier than a methyl group, which could subtly modulate its reactivity in certain chemical transformations.
Below is a generalized workflow for the synthesis of these N,N-disubstituted benzamides.
Comparative Performance in Specific Applications
While direct, side-by-side experimental comparisons are scarce, we can infer potential performance differences based on existing research on these and analogous compounds.
Insect Repellent Activity
The most well-documented application for N,N-dialkylbenzamides is as insect repellents. N,N-Diethyl-m-toluamide (DEET) is the gold standard in this field. While neither this compound nor N,N-dimethylbenzamide are as widely studied as DEET, research on analogous compounds provides valuable insights.
A study comparing a 15% N,N-Diethyl Benzamide (B126) formulation (TRIG) to a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both providing over 90% protection for approximately 6 hours in field tests.[6] In laboratory settings against Anopheles gambiae and Aedes aegypti, DEET was effective at lower concentrations than the N,N-Diethyl Benzamide formulation.[6] This suggests that the nature of the N-alkyl substituents plays a crucial role in repellent activity.
The structure-activity relationship (SAR) for benzamide-based repellents is complex. It is hypothesized that the size and conformation of the N-alkyl groups are critical for binding to olfactory receptors in insects. The slightly different steric profiles of the N-ethyl-N-methyl and N,N-dimethyl groups could lead to variations in their repellent efficacy against different insect species.
| Compound/Formulation | Mosquito Species | Application Amount for 100% Protection (Lab) | Complete Protection Time (Field) |
| TRIG (15% N,N-Diethyl Benzamide) | Anopheles gambiae | 1.25 g | ~6 hours (>90% protection) |
| Aedes aegypti | 1.0 g | Not specified | |
| DEET (20% N,N-Diethyl-3-methylbenzamide) | Anopheles gambiae | 0.75 g | ~6 hours (>90% protection) |
| Aedes aegypti | 0.5 g | Not specified |
Table 2. Comparative insect repellent activity of an N,N-Diethylbenzamide formulation (TRIG) and DEET.[6] Note: This data is for an analogous compound and serves as a proxy for potential performance differences.
As Solvents and Reagents in Organic Synthesis
N,N-dimethylbenzamide is utilized as a polar aprotic solvent and a reagent in various organic reactions.[4] Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for chemical transformations.[4] It also serves as a reagent for the deoxygenation of secondary alcohols.
This compound, being a liquid at room temperature with similar amide functionality, is also expected to be a competent polar aprotic solvent. Its slightly higher lipophilicity due to the ethyl group might offer advantages in solubilizing nonpolar substrates. However, specific studies detailing its application as a solvent are less common.
Biological and Pharmacological Research
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting activity as dopamine (B1211576) D2 receptor antagonists.[7] While specific data on the receptor binding profiles of this compound and N,N-dimethylbenzamide are limited, their structural similarity to known pharmacologically active benzamides suggests potential for interaction with biological targets. The different N-alkyl substitutions would likely lead to variations in binding affinity and selectivity.
The metabolic fate of these compounds is also an important consideration. Studies on N-ethylbenzamide and N,N-diethylbenzamide in rats have shown that they are metabolized via hydrolysis to benzoic acid (which is then excreted as hippuric acid) and the corresponding amines.[8] A plausible metabolic pathway for both this compound and N,N-dimethylbenzamide would involve initial N-dealkylation followed by hydrolysis.
Experimental Protocols
General Synthesis of N,N-Disubstituted Benzamides
Materials:
-
Benzoyl chloride
-
N-Ethyl-N-methylamine or N,N-dimethylamine (2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzoyl chloride (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
Slowly add the respective secondary amine (2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Conclusion
This compound and N,N-dimethylbenzamide are closely related tertiary amides with distinct physical properties and potential for nuanced differences in their applications. The choice between these two compounds will largely depend on the specific requirements of the research.
-
N,N-dimethylbenzamide , being a solid, may be easier to handle and weigh accurately for certain applications. Its use as a solvent and reagent is also more established in the literature.
-
This compound , a liquid at room temperature, might be preferred for applications requiring a liquid reagent or solvent, and its slightly different steric and electronic profile could offer advantages in fine-tuning biological activity or reaction outcomes.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two compounds in various applications. Researchers are encouraged to consider the subtle structural and physical property distinctions outlined in this guide when selecting the optimal benzamide derivative for their experimental needs.
References
- 1. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 61260-46-6 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethyl-N-methyl-benzamide Purity Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a critical parameter in research and drug development, directly impacting experimental reproducibility, drug efficacy, and patient safety.[1][2] This guide provides a comprehensive framework for benchmarking the purity of N-Ethyl-N-methyl-benzamide against established commercial standards. The methodologies, data, and visualizations presented herein are intended to offer an objective comparison for researchers and professionals in the life sciences.
Introduction to this compound
This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is a substituted benzamide (B126) derivative.[3][4][5] The benzamide scaffold is a prevalent feature in medicinal chemistry, with applications ranging from kinase inhibition in cancer research to central nervous system agents.[6] Given its potential biological activities, the use of high-purity this compound is essential to ensure the validity of research outcomes and the safety of potential therapeutic applications.[1][7] Impurities, even in trace amounts, can lead to misleading experimental results and adverse effects.[2]
Purity Grades for Commercial Standards
In the pharmaceutical and research chemical industry, several grades are used to denote the purity and intended use of a chemical. Understanding these grades is crucial when selecting a commercial standard for comparison. Common grades include:
-
ACS Grade: Meets or exceeds purity standards set by the American Chemical Society (ACS), suitable for most analytical and laboratory applications.[8]
-
USP Grade: Meets the standards of the United States Pharmacopeia, acceptable for food, drug, and medicinal use.[8]
-
Reagent Grade: Generally equivalent to ACS grade and suitable for many laboratory and analytical applications.[8]
-
Pharmaceutical Grade: A high-purity grade that meets stringent regulatory standards for use in pharmaceutical manufacturing.[7]
For the purpose of this guide, we will be comparing a benchmark sample of this compound against hypothetical, yet representative, data for high-purity commercial standards.
Experimental Protocols
The following protocols outline the methodologies for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main component.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful method for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.[9]
-
Injection: Split mode.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.[9]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the total ion chromatogram (TIC).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the compound and can also be used for a quantitative purity assessment (qNMR) against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Data Presentation: Purity Comparison
The following table summarizes the hypothetical purity data for a benchmarked this compound sample compared to typical commercial standards.
| Analysis Method | Benchmarked Sample | Commercial Standard A (ACS Grade) | Commercial Standard B (USP Grade) |
| HPLC Purity (%) | 99.85 | ≥ 99.5 | ≥ 99.7 |
| GC-MS Purity (%) | 99.90 | ≥ 99.5 | ≥ 99.8 |
| ¹H NMR Purity (qNMR, %) | 99.82 | ≥ 99.0 | ≥ 99.5 |
| Water Content (Karl Fischer, %) | 0.05 | ≤ 0.1 | ≤ 0.05 |
| Residual Solvents (ppm) | < 100 | ≤ 500 | ≤ 100 |
| Heavy Metals (ppm) | < 10 | ≤ 20 | ≤ 10 |
Visualizations
The following diagrams illustrate the experimental workflow for purity determination and a logical diagram for assessing the suitability of the chemical for research applications.
Caption: Experimental workflow for the purity determination of this compound.
Caption: Logical workflow for assessing the suitability of this compound for research applications.
Conclusion
Benchmarking the purity of this compound against well-defined commercial standards is a prerequisite for its use in rigorous scientific and developmental applications. The use of orthogonal analytical methods such as HPLC, GC-MS, and NMR provides a comprehensive purity profile, ensuring that the material meets the stringent requirements of the pharmaceutical industry. This guide provides the necessary framework for researchers to make informed decisions about the quality and suitability of their chemical reagents.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. Buy this compound | 61260-46-6 [smolecule.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 8. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
N-Ethyl-N-methyl-benzamide Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of N-Ethyl-N-methyl-benzamide analogs and related benzamide (B126) derivatives. It offers an objective comparison of their performance in various biological assays, supported by experimental data, to inform future research and development efforts.
This compound and its analogs belong to the broader class of benzamides, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Research into these analogs has revealed a diverse range of pharmacological activities, including potential applications as anticancer, antimicrobial, and insect repellent agents. This guide summarizes key quantitative data from various studies, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Comparative Biological Activity of Benzamide Analogs
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen. While direct comparative studies on a large series of this compound analogs are limited, analysis of structurally related compounds provides valuable insights into their potential structure-activity relationships (SAR).
Anticancer Activity
Several studies have investigated the anticancer potential of N-substituted benzamide derivatives, particularly as inhibitors of Histone Deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer.
Table 1: In-vitro Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Various Cancer Cell Lines
| Compound ID | R Group (N-substituent) | MCF-7 (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| MS-275 (Entinostat) | Pyridin-3-yl-methyl | 2.5 | 3.1 | 1.8 | 4.2 |
| Analog 1 | Phenyl | >50 | >50 | >50 | >50 |
| Analog 2 | 2-Chlorophenyl | 8.7 | 12.4 | 6.5 | 15.1 |
| Analog 3 | 2-Nitrophenyl | 15.2 | 21.8 | 11.3 | 25.6 |
| Analog 4 | 2-Aminophenyl | 1.9 | 2.5 | 1.2 | 3.1 |
Data synthesized from studies on N-substituted benzamide derivatives as potential HDAC inhibitors.
The data suggests that the nature of the N-substituent plays a critical role in the anti-proliferative activity. A key finding is that a 2-substituent on the phenyl ring of the N-substituent and the presence of heteroatoms that can chelate with the zinc ion in the HDAC active site are crucial for activity.[1] Conversely, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring tends to decrease anti-proliferative activity.[1]
Antimicrobial Activity
Benzamide derivatives have also been explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent.
Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives
| Compound ID | Substituent Pattern | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Analog 5 | N-benzyl | 6.25 | 12.5 |
| Analog 6 | N-(4-chlorobenzyl) | 3.12 | 6.25 |
| Analog 7 | N-(4-methylbenzyl) | 12.5 | 25 |
| Analog 8 | N-(4-nitrobenzyl) | 25 | 50 |
Data synthesized from studies on the antimicrobial activity of N-substituted benzamide derivatives.
These results indicate that substitutions on the N-benzyl group significantly influence the antimicrobial potency of benzamide derivatives.
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).[2][3][4]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[5][6]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Signaling pathway of HDAC inhibition by benzamide analogs leading to cancer cell apoptosis.
Conclusion and Future Directions
The reviewed literature indicates that this compound analogs and related benzamide derivatives hold significant promise as lead compounds for the development of new therapeutic agents. Structure-activity relationship studies have highlighted the critical role of N-substituents in modulating their biological activities, including anticancer and antimicrobial effects.
Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs with diverse substitutions on the benzoyl ring and the N-alkyl groups. This will enable the development of more precise SAR models and the identification of candidates with enhanced potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions responsible for their observed biological effects. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of N-Ethyl-N-methyl-benzamide: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Disposal Actions
| Action | Procedure |
| Spill | Evacuate the area. Wear appropriate Personal Protective Equipment (PPE). Contain the spill with absorbent materials. Collect waste in a sealed, labeled container for hazardous waste disposal. |
| Unused Product | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The decontaminated container can then be disposed of as non-hazardous waste according to institutional guidelines. |
This guide provides essential safety and logistical information for the proper disposal of N-Ethyl-N-methyl-benzamide, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Properties and Hazards
This compound is a tertiary amide. Understanding its physical and chemical properties is crucial for safe handling and disposal.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Low solubility in water; soluble in organic solvents |
| Hazards | While specific hazard data is limited, related benzamides can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1] Assume the compound is hazardous. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2] |
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company. In-laboratory neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved, and in accordance with institutional safety protocols.
Standard Disposal Protocol (Recommended)
This protocol ensures the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Procedure:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a clear and accurate description of the waste.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste unless decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate and dispose of it as hazardous chemical waste.
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
In-Laboratory Neutralization via Alkaline Hydrolysis (For Advanced Users)
Amides can be hydrolyzed to a carboxylate salt and an amine under basic conditions. This procedure should only be undertaken if a licensed disposal service is not available and with the express permission of your institution's safety officer. The reaction should be performed in a chemical fume hood.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is adapted from established procedures for the hydrolysis of benzamides.[3]
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glassware (e.g., round-bottom flask, condenser, heating mantle, beaker)
-
Stir bar and stir plate
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar. If the waste is in a solvent, the solvent should be evaporated if it is not water-miscible and has a low boiling point.
-
Hydrolysis:
-
Add a sufficient volume of 2 M sodium hydroxide solution to the flask.
-
Attach a condenser and heat the mixture to reflux using a heating mantle. The hydrolysis of tertiary amides can be slow and may require prolonged heating.[3]
-
Monitor the reaction for the disappearance of the starting material (e.g., by thin-layer chromatography).
-
-
Cooling and Neutralization:
-
Once the hydrolysis is complete, allow the solution to cool to room temperature.
-
Slowly and with stirring, add 2 M hydrochloric acid to neutralize the excess sodium hydroxide and the resulting N-ethyl-N-methylamine. The target pH should be between 6.0 and 8.0. This step should be performed carefully as it is an exothermic reaction.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution containing sodium benzoate (B1203000) and N-ethyl-N-methylamine hydrochloride can be disposed of as non-hazardous aqueous waste, in accordance with institutional and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-Ethyl-N-methyl-benzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Ethyl-N-methyl-benzamide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Item | Specifications & Purpose |
| Eye & Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required if there is a splash hazard. Protects against chemical splashes and dust particles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable chemical-resistant gloves are recommended to prevent skin contact.[3] Inspect gloves for any signs of degradation before use and replace if contaminated. |
| Body Protection | Lab Coat or Chemical-Resistant Apron | Wear appropriate protective clothing to prevent skin exposure.[1][2] An apron may provide additional protection against splashes. |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | Generally not required under normal use conditions with adequate ventilation.[1] If ventilation is inadequate, or if dusts or aerosols are generated, a NIOSH-approved respirator should be used.[3] A particle filter is a recommended type.[1] |
Operational Plan: Step-by-Step Handling Procedure
A standardized operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Remove all potential sources of ignition from the handling area.[4]
-
Confirm that all required personal protective equipment, as detailed in the table above, is available and in good condition.
2. Handling the Chemical:
-
Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[1][2]
-
When transferring the chemical, do so carefully to minimize the generation of dust or aerosols.[4][5]
3. Post-Handling:
-
Thoroughly wash your hands and any exposed skin with soap and water after handling.[2]
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
Storage Plan
Proper storage is essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Storage Aspect | Guideline |
| Location | Store in a cool, dry, and well-ventilated area.[1][2] |
| Container | Keep containers tightly closed to prevent contamination and moisture absorption.[1][2] |
| Incompatible Materials | Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] This is to avoid hazardous reactions. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and to comply with regulations.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of the chemical waste at an approved waste disposal plant.[2] All disposal activities must be in accordance with local, regional, and national environmental regulations.[6]
-
Container Disposal: Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the rinsed containers according to institutional and regulatory guidelines. Do not reuse empty containers.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
